LY-2087101
Beschreibung
Eigenschaften
IUPAC Name |
[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAMDZVDNYENPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913186-74-0 | |
| Record name | LY 2087101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of LY-2087101: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), specifically targeting α7, α4β2, and α4β4 subtypes.[1] As a modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism of action has generated significant interest in its potential therapeutic applications for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams.
Physicochemical Data
A summary of the available physicochemical data for this compound is presented in the tables below. It is important to note that while some properties have been experimentally determined and are readily available from commercial suppliers, others, such as the melting point, boiling point, pKa, and logP, are not extensively reported in the public domain. For the latter, predictive methods or generalized experimental protocols are suggested.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | --INVALID-LINK--methanone | Tocris Bioscience |
| Chemical Formula | C₁₅H₁₁FN₂OS₂ | [1] |
| Molecular Weight | 318.39 g/mol | [1] |
| CAS Number | 913186-74-0 | [1] |
| PubChem CID | 11964458 | [1] |
| Purity | ≥98% (by HPLC) | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 31.84 | 100 | [1] |
| Ethanol | 3.18 | 10 | [1] |
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required. |
| pKa | Not available | Due to its poor aqueous solubility, experimental determination would require specialized methods such as cosolvent or surfactant-based potentiometric titrations.[2][3][4] |
| logP | Not available | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. Experimental determination via the shake-flask method is recommended for accurate assessment.[5][6] |
Experimental Protocols
Detailed experimental protocols for the characterization of the physicochemical properties of this compound are crucial for its development and application. Below are generalized yet detailed methodologies for key experiments.
Determination of Aqueous Solubility
Given the low aqueous solubility of many drug candidates, the shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or stirrer) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mM.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.
Protocol:
-
System Preparation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), a pump, an injector, and a UV detector is used.
-
Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared. The test sample is also dissolved in a suitable solvent.
-
Chromatographic Run: The standard and sample solutions are injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.
-
Detection: The detector measures the absorbance of the eluting components at a specific wavelength.
-
Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable method for determining logP.[5][6]
Protocol:
-
Phase Saturation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.
-
Compound Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is added.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of α7, α4β2, and α4β4 nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine.
General Workflow of Positive Allosteric Modulation
The following diagram illustrates the general workflow of how a positive allosteric modulator like this compound enhances the function of a ligand-gated ion channel.
Caption: General workflow of positive allosteric modulation of nAChRs by this compound.
Downstream Signaling of α7 nAChR Activation
Activation of the α7 nAChR, which is enhanced by this compound, leads to the influx of calcium ions (Ca²⁺). This influx can trigger several downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and plasticity.[7]
Caption: Simplified signaling pathway following potentiation of α7 nAChR by this compound.
Modulation of α4β2 nAChR and Neurotransmitter Release
The α4β2 nAChR subtype is heavily involved in modulating the release of various neurotransmitters, including dopamine.[8] By potentiating these receptors, this compound can influence synaptic transmission and neuronal circuitry.
Caption: Modulation of presynaptic α4β2 nAChRs by this compound leading to enhanced dopamine release.
Conclusion
This compound is a valuable research tool for investigating the role of α7, α4β2, and α4β4 nicotinic acetylcholine receptors in various physiological and pathological processes. This guide provides a foundational understanding of its physicochemical properties and mechanism of action. For further drug development, a more exhaustive experimental characterization of its properties, including melting point, boiling point, pKa, and logP, using the methodologies outlined, is highly recommended. The provided signaling pathway diagrams offer a visual representation of its molecular interactions and downstream effects, aiding in the conceptualization of its therapeutic potential.
References
- 1. LY 2087101 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief | Journal of Neuroscience [jneurosci.org]
Synthesis of (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone, a molecule of interest in medicinal chemistry due to its complex heterocyclic structure. The synthesis is predicated on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the core 2-aminothiazole ring system. This guide presents a step-by-step methodology, including the preparation of key intermediates, and offers detailed experimental protocols derived from analogous reactions reported in the scientific literature.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed to proceed via a multi-step route, commencing with the preparation of two key precursors: N-(4-fluorophenyl)thiourea and 2-chloro-1-(thiophen-3-yl)propan-1-one. These intermediates are then condensed in a Hantzsch thiazole synthesis to afford the final product.
The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone.
Detailed Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the intermediates and the final product, based on established chemical literature for similar transformations.
Synthesis of Intermediate 1: N-(4-fluorophenyl)thiourea
This procedure outlines the synthesis of N-(4-fluorophenyl)thiourea from 4-fluoroaniline.
Reaction Scheme:
Figure 2: Synthesis of N-(4-fluorophenyl)thiourea.
Experimental Protocol:
-
To a 250 mL round-bottom flask, add 4-fluoroaniline (0.1 mol, 11.11 g), concentrated hydrochloric acid (10 mL), and water (100 mL).
-
Add ammonium thiocyanate (0.1 mol, 7.61 g) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure N-(4-fluorophenyl)thiourea.
| Parameter | Value |
| Reactants | 4-Fluoroaniline, Ammonium thiocyanate |
| Reagents | Concentrated HCl, Water, Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Purification | Recrystallization |
| Expected Yield | 75-85% |
Table 1: Reaction parameters for the synthesis of N-(4-fluorophenyl)thiourea.
Synthesis of Intermediate 2: 2-Chloro-1-(thiophen-3-yl)propan-1-one
This two-step procedure describes the Friedel-Crafts acylation of thiophene followed by α-chlorination.
Reaction Scheme:
In Vitro Characterization of LY-2087101: A Type I Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a potent positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), with notable activity at the α7 and α4β2 subtypes.[1] As a Type I PAM, particularly at the α7 receptor, this compound primarily enhances the peak agonist-evoked ion channel currents with minimal impact on the receptor's desensitization kinetics.[2][3] This mode of action distinguishes it from Type II PAMs, which significantly prolong the channel open time and slow desensitization.[2] Allosteric modulation of nAChRs presents a promising therapeutic strategy for neurological and psychiatric disorders by amplifying the physiological signaling of the endogenous neurotransmitter, acetylcholine, without direct activation of the receptor.[1][2] This document provides a comprehensive in vitro characterization of this compound, including its quantitative effects, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The in vitro effects of this compound have been quantified using various electrophysiological and cell-based assays. The following tables summarize the key pharmacological parameters of this compound at the human α4β2 nAChR, which exists in two stoichiometries with different sensitivities to agonists: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[4][5]
Table 1: Effect of this compound on Acetylcholine (ACh) Potency at α4β2 nAChRs [4]
| Receptor Subtype (Stoichiometry) | Condition | ACh EC50 (μM) | Hill Slope (h) |
| Low-Sensitivity (LS) (α4)3(β2)2 | Control (ACh alone) | 113 ± 26 | 0.66 ± 0.06 |
| + 1 µM this compound | 71 ± 25 | 0.7 ± 0.1 | |
| High-Sensitivity (HS) (α4)2(β2)3 | Control (ACh alone) | 1.7 ± 0.1 | 1.2 ± 0.03 |
| + 1 µM this compound | 2.1 ± 0.1 | 1.0 ± 0.04 |
Table 2: Potentiation of Maximal Acetylcholine (ACh) Response by this compound at α4β2 nAChRs [4]
| Receptor Subtype (Stoichiometry) | Condition | Maximal Response (% of Control) |
| Low-Sensitivity (LS) (α4)3(β2)2 | Control (1 mM ACh) | 117 ± 6 |
| + 1 µM this compound | 251 ± 19 | |
| High-Sensitivity (HS) (α4)2(β2)3 | Control (1 mM ACh) | 100 ± 1 |
| + 1 µM this compound | 189 ± 2 |
Data are presented as mean ± SE.[4]
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[2] This influx of positive ions leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and other downstream signaling cascades. This compound, as a PAM, binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, and enhances the receptor's response to the agonist.[1]
References
- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. neurofit.com [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Journey of LY-2087101: A Technical Guide to its Characterization as a Nicotinic Acetylcholine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101, a (2-amino-5-keto)thiazole analog, has emerged as a significant pharmacological tool for the study of nicotinic acetylcholine receptors (nAChRs). While its complete discovery and development history from a corporate perspective remains largely proprietary, its characterization in the scientific literature provides a detailed roadmap of its function as a positive allosteric modulator (PAM). This technical guide synthesizes the available data on this compound, focusing on its mechanism of action, subtype selectivity, and the key experimental findings that have defined its pharmacological profile.
Mechanism of Action: A Type I Positive Allosteric Modulator
This compound is classified as a Type I PAM of nAChRs. This classification signifies that it enhances the receptor's response to an agonist, such as acetylcholine (ACh), by increasing the agonist's potency and/or maximal efficacy without significantly affecting the rate of receptor desensitization.[1] Unlike Type II PAMs, which can dramatically slow desensitization, Type I modulators like this compound primarily amplify the signaling that occurs during normal synaptic transmission.
The allosteric nature of this compound's action is a key feature. It does not bind to the orthosteric site where acetylcholine binds. Instead, it binds to a distinct, allosteric site on the receptor protein. This binding event induces a conformational change in the receptor that enhances the efficiency of channel gating upon agonist binding.
Subtype Selectivity and Potentiation
This compound exhibits a distinct profile of selectivity for different nAChR subtypes. It is a known potentiator of α7, α4β2, and α4β4 nAChRs, while showing selectivity against the α3β4 subtype.[2] This selectivity is crucial as different nAChR subtypes are associated with distinct physiological functions and potential therapeutic targets.
Quantitative Analysis of Potentiation
The potentiation effects of this compound have been quantified across various nAChR subtypes and isoforms, primarily through electrophysiological studies using Xenopus oocytes expressing specific receptor combinations.
| nAChR Subtype/Isoform | Agonist | This compound Concentration | Potentiation Effect (Imax) | EC50 of Potentiation | Reference |
| (α4)3(β2)2 (low sensitivity) | Acetylcholine | 1 µM | ~840% | ~1 µM | [3][4] |
| (α4)2(β2)3 (high sensitivity) | Acetylcholine | 1 µM | ~450% | ~1 µM | [3][4] |
| α4β2 | Acetylcholine | Not specified | Increased maximal response by ~190-250% | Not specified | |
| α4β4 | Acetylcholine | 1 µM | Potentiated | Not specified | |
| α7 | Acetylcholine | Not specified | Potentiated | Not specified | [2] |
| α3β2 | Acetylcholine | 1 µM | No significant potentiation | Not applicable | |
| α3β4 | Acetylcholine | 1 µM | No significant potentiation | Not applicable | [2] |
Binding Site Identification
Mutagenesis and computational docking studies have been instrumental in elucidating the binding sites of this compound on nAChRs. These studies have revealed that this compound binds within the transmembrane domain (TMD) of the receptor.
For the α4β2 nAChR , two distinct binding sites for this compound have been identified within the (α4)3(β2)2 stoichiometry:
-
Intrasubunit Site: Located within the transmembrane helix bundle of a single α4 subunit.
-
Intersubunit Site: Situated at the interface between two adjacent α4 subunits.[3][4]
Similarly, for the α7 nAChR , this compound is thought to bind within the transmembrane region, a common feature for many α7 PAMs.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway modulated by this compound and a typical experimental workflow for its characterization.
Figure 1. Simplified signaling pathway of nAChR potentiation by this compound.
Figure 2. General experimental workflow for the characterization of a nAChR PAM like this compound.
Experimental Protocols
Detailed experimental protocols for the initial discovery of this compound are not publicly available. However, the characterization of such a compound typically involves the following key experimental methodologies:
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a cornerstone technique for characterizing the effects of compounds on ion channels expressed in a controlled system.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2, or α7). The ratio of injected cRNA can be manipulated to favor the expression of specific receptor stoichiometries (e.g., (α4)3(β2)2 vs. (α4)2(β2)3).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -50 to -70 mV).
-
The agonist (e.g., acetylcholine) is applied to the oocyte, and the resulting inward current is recorded.
-
To test for potentiation, the oocyte is pre-incubated with this compound for a set period before co-application with the agonist.
-
The potentiation is quantified by comparing the current amplitude in the presence and absence of this compound.
-
Dose-response curves are generated to determine the EC50 of potentiation.
-
Cell-Based Calcium Flux Assays
These assays are often used in high-throughput screening to identify compounds that modulate the activity of ligand-gated ion channels that are permeable to calcium, such as the α7 nAChR.
-
Cell Line Preparation: A stable cell line (e.g., HEK293, SH-SY5Y) expressing the nAChR subtype of interest is generated.
-
Cell Plating: Cells are plated into multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the wells.
-
Agonist Stimulation: After a brief incubation with the test compound, an agonist is added to stimulate the receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence in the presence of the compound compared to the agonist alone indicates potentiation.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for the binding of a compound.
-
Mutation Design: Based on computational models or sequence alignments, specific amino acid residues within the putative binding domain of the nAChR subunit are selected for mutation (e.g., to alanine).
-
Mutagenesis: The cDNA encoding the nAChR subunit is mutated using standard molecular biology techniques.
-
Expression and Functional Assay: The mutated receptor is then expressed (e.g., in Xenopus oocytes) and tested for its response to the compound using TEVC.
-
Analysis: A significant reduction or loss of potentiation by this compound in the mutant receptor indicates that the mutated residue is important for its binding or action.[3][4]
In Vivo Studies
Preclinical in vivo evaluation of this compound has been limited. In a mouse drug discrimination assay, this compound failed to substitute for nicotine, suggesting that its in vivo effects may not fully align with what would be predicted from its in vitro potentiation of nAChRs. This highlights a potential disconnect between in vitro activity and in vivo functional outcomes for this compound.
Conclusion and Future Directions
This compound stands as a well-characterized Type I PAM of α7, α4β2, and α4β4 nAChRs. Its subtype selectivity and defined binding sites within the transmembrane domain make it an invaluable tool for probing the structure-function relationships of these receptors. While it has not progressed to clinical trials, the detailed understanding of its pharmacological profile, elucidated through the experimental approaches described herein, provides a strong foundation for the design and development of future nAChR modulators with therapeutic potential for a range of neurological and psychiatric disorders. The discrepancy between its in vitro and in vivo data also underscores the complexity of translating allosteric modulation into predictable physiological effects, a key challenge for ongoing drug discovery efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Transmembrane Binding Locus of LY-2087101 on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site for the positive allosteric modulator (PAM) LY-2087101 on the transmembrane domain (TMD) of nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant interest for its potential therapeutic applications due to its ability to enhance the activity of both α4β2 and α7 nAChR subtypes, which are implicated in various neurological and psychiatric disorders.[1][2][3] This document synthesizes key findings from mutational, electrophysiological, and computational studies to elucidate the molecular interactions governing this compound's modulatory effects.
Quantitative Analysis of this compound Potentiation
This compound enhances the response of nAChRs to the endogenous agonist acetylcholine (ACh). The extent of this potentiation has been quantified for both wild-type and mutant receptors, providing critical insights into the residues essential for its modulatory activity.
Potentiation of α4β2 Nicotinic Acetylcholine Receptors
This compound potentiates both low-sensitivity (α4)3(β2)2 and high-sensitivity (α4)2(β2)3 stoichiometries of the α4β2 nAChR, with a more pronounced effect on the low-sensitivity isoform.[1][4] The modulatory effect is significantly diminished by specific mutations within the α4 subunit's transmembrane domain, highlighting the critical role of these residues in forming the binding pocket.
| Receptor Subtype | Mutation | Potentiation Imax (%) | EC50 (µM) | Reference |
| (α4)3(β2)2 (low sensitivity) | Wild-Type | ~840 | 1.4 ± 0.03 | [1][4] |
| (α4)2(β2)3 (high sensitivity) | Wild-Type | ~450 | 1.9 ± 0.04 | [1][4] |
| (α4)3(β2)2 | α4L256A | Significantly Reduced | - | [1] |
| (α4)3(β2)2 | α4L260A | Significantly Reduced | - | [1] |
| (α4)3(β2)2 | α4F316A | Significantly Reduced | - | [1] |
| (α4)3(β2)2 | α4G613A | Significantly Reduced | - | [1] |
Potentiation of α7 Nicotinic Acetylcholine Receptors
This compound is classified as a type I PAM for α7 nAChRs, meaning it primarily increases the peak agonist-evoked current with minimal effect on the receptor's desensitization rate.[5][6] Mutations within the transmembrane helices of the α7 subunit have been shown to dramatically reduce the potentiation by this compound.
| Receptor Subtype | Mutation | Maximum Potentiation (% of Wild-Type) | Reference |
| α7 | Wild-Type | 100 | [5] |
| α7 | A225D | 36.7 ± 5.8 | [5] |
| α7 | M253L | 12.4 ± 4.8 | [5] |
Experimental Protocols
The characterization of the this compound binding site has relied on a combination of site-directed mutagenesis, electrophysiological recordings in Xenopus oocytes, and computational modeling.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to substitute specific amino acid residues within the nAChR subunits. This technique is crucial for identifying the residues that form the binding pocket for this compound.
Protocol:
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The mutation should be located in the middle of the primer sequence.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid DNA containing the wild-type nAChR subunit cDNA as a template. The PCR cycling parameters are typically an initial denaturation at 95°C, followed by 16-18 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 68°C.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells for plasmid propagation.
-
Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
cRNA Synthesis: Linearize the verified mutant plasmid DNA and use it as a template for in vitro transcription to synthesize capped messenger RNA (cRNA) for injection into Xenopus oocytes.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is the primary technique used to measure the ion currents flowing through nAChRs expressed in Xenopus oocytes and to quantify the modulatory effects of compounds like this compound.
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes and inject them with the cRNA encoding the desired wild-type or mutant nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.
-
Drug Application: Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (typically EC10-EC20) to establish a baseline current. To assess potentiation, pre-apply this compound for a defined period (e.g., 20 seconds) before co-applying it with ACh.
-
Data Acquisition and Analysis: Record the resulting ion currents using an appropriate amplifier and data acquisition software. Measure the peak current amplitude in the presence and absence of this compound. Calculate the potentiation as the percentage increase in the current response in the presence of the modulator compared to the response to ACh alone. Construct concentration-response curves to determine the EC50 and Imax of potentiation.
Computational Docking
Computational docking simulations are used to predict the binding pose of this compound within the nAChR transmembrane domain and to identify potential interactions with specific amino acid residues.
Protocol:
-
Receptor Model Preparation: Obtain a three-dimensional structure of the target nAChR. This can be an experimentally determined structure (e.g., from cryo-electron microscopy) or a homology model built using a related protein structure as a template (e.g., the Torpedo nAChR or the acetylcholine-binding protein, AChBP). Prepare the receptor model by adding hydrogen atoms, assigning partial charges, and defining the binding site based on mutagenesis data.
-
Ligand Preparation: Generate a 3D conformation of the this compound molecule and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., GOLD, AutoDock) to systematically sample different orientations and conformations of this compound within the defined binding pocket of the receptor.
-
Scoring and Analysis: Score the different docked poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor's amino acid residues.
Visualizations of Key Processes and Binding Sites
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying the this compound binding site.
Proposed Binding Sites of this compound in the α4β2 nAChR Transmembrane Domain
Computational docking analyses, guided by mutagenesis data, have identified two putative binding sites for this compound in the transmembrane domain of the (α4)3(β2)2 nAChR.[1]
Caption: Putative this compound binding sites in the α4β2 nAChR TMD.
Signaling Pathways Modulated by this compound
The potentiation of nAChRs by this compound leads to an amplification of the downstream signaling cascades initiated by receptor activation. The primary event following nAChR activation is an influx of cations, including Na+ and Ca2+. The increased intracellular Ca2+ concentration, in particular, acts as a second messenger, triggering a variety of cellular responses.
Caption: Signaling pathway initiated by this compound modulation.
The enhanced Ca2+ influx resulting from this compound's action can lead to:
-
Increased Neurotransmitter Release: In presynaptic terminals, the rise in Ca2+ facilitates the fusion of synaptic vesicles with the membrane, leading to an increased release of neurotransmitters such as glutamate and dopamine.
-
Activation of Kinase Pathways: Ca2+ can activate various protein kinases, such as Ca2+/calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC), which in turn phosphorylate a wide range of target proteins, altering their activity.
-
Gene Expression Changes: Ca2+-dependent signaling pathways can extend to the nucleus, where they can modulate the activity of transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that can have long-term effects on neuronal function.
-
Modulation of Synaptic Plasticity: By influencing neurotransmitter release and activating intracellular signaling cascades, the potentiation of nAChRs can contribute to synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[7]
References
- 1. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of nicotinic α(7) acetylcholine receptor enhances long term potentation in wild type mice but not in APP(swe)/PS1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of LY-2087101: A Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors
Disclaimer: Publicly available information on the specific in vivo pharmacokinetics and metabolism of LY-2087101 is limited. This document summarizes the existing knowledge on its pharmacological properties based on available research.
Introduction
This compound is a potent positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It belongs to the class of type I PAMs, which enhance the receptor's response to agonists without significantly affecting the desensitization process.[1] this compound exhibits a degree of selectivity, primarily potentiating α7, α4β2, and α4β4 nAChR subtypes, while showing less activity at α3β4 nAChRs.[1][3] This selective modulation of nAChR subtypes suggests its potential therapeutic application in various neurological and psychiatric disorders, including those involving cognitive impairment, depression, anxiety, and chronic pain.[1]
Mechanism of Action
This compound functions by binding to an allosteric site on the nAChR, a site distinct from the orthosteric binding site where the endogenous agonist acetylcholine (ACh) binds.[1] This binding event is thought to occur within the transmembrane region of the receptor.[2] The binding of this compound induces a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist like ACh. This results in an enhanced influx of ions (primarily sodium and calcium) and potentiation of the postsynaptic response.
The potentiation of ACh-induced currents by this compound has been demonstrated in Xenopus oocytes expressing human nAChRs.[4] Studies have shown that this compound can significantly increase the maximal response to ACh in both low-sensitivity (α4)3(β2)2 and high-sensitivity (α4)2(β2)3 nAChR stoichiometries.[2][4]
In Vitro and In Vivo Effects
Electrophysiological and neurochemical studies in rat brain preparations have provided insights into the functional consequences of this compound's action. It has been shown to significantly potentiate agonist-induced, α7 and non-α7 receptor-mediated GABAergic postsynaptic currents in cultured hippocampal neurons.[3] Furthermore, this compound enhances nicotine-stimulated firing of dopamine neurons in the ventral tegmental area, an effect mediated by α4β2* nAChRs.[3]
Conversely, this compound did not potentiate nicotine-stimulated [3H]noradrenaline release from hippocampal slices, a response primarily mediated by α3β4* receptors.[3] This finding underscores the selectivity of this compound for α7 and α4β2* subtypes over α3β4* nAChRs in native brain tissue.[3] This selectivity is a desirable characteristic, as modulation of α3β4* receptors is often associated with undesirable peripheral side effects.[3]
Pharmacokinetics and In Vivo Metabolism
As of the latest available information, specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical or clinical studies have not been extensively published in the public domain. Therefore, a comprehensive summary of its pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) and its metabolic pathways cannot be provided at this time.
For a general understanding of the processes involved in the preclinical assessment of a compound's pharmacokinetics and metabolism, the following workflow provides a conceptual overview.
Conclusion
This compound is a selective positive allosteric modulator of α7 and α4β2* nAChRs with demonstrated activity in native brain systems. Its ability to enhance nicotinic neurotransmission through these specific receptor subtypes, while avoiding others associated with adverse effects, highlights its potential as a therapeutic agent for a range of central nervous system disorders. Further research and publication of data from preclinical and clinical studies are necessary to fully characterize its pharmacokinetic profile and metabolic fate, which are crucial for its continued development as a drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LY-2087101: A Technical Guide on its Modulation of Nicotinic Acetylcholine Receptors and Inferred Effects on Neurotransmitter Dynamics
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of LY-2087101, a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs). This compound exhibits selectivity for α7 and α4β2* nAChR subtypes, which are pivotal in cognitive processes, reward, and motor function. This guide synthesizes the current understanding of its mechanism of action, binding sites, and quantitative effects on receptor function based on preclinical studies. While direct in vivo microdialysis or fast-scan cyclic voltammetry data on its effects on dopamine and serotonin release are not extensively available in the public domain, this guide details its documented impact on neuronal firing and postsynaptic currents, providing a basis for inferred effects on neurotransmitter release dynamics. Detailed experimental protocols for key electrophysiological and neurochemical assays are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate comprehension and future research.
Mechanism of Action
This compound is a (2-amino-5-keto)thiazole analogue that functions as a positive allosteric modulator of specific neuronal nAChR subtypes.[1] Unlike orthosteric agonists (e.g., nicotine), which bind directly to the acetylcholine (ACh) binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor.[1][2] This binding event induces a conformational change in the receptor that enhances its response to the endogenous agonist, ACh.[1] Specifically, this compound has been shown to increase both the potency of agonists and the maximal efficacy of their-induced responses, a characteristic profile of allosteric potentiators.[1]
At higher concentrations, this compound can also exhibit intrinsic agonist activity, which is blockable by nAChR antagonists.[1] Therefore, it is not considered a "pure" PAM. From a functional standpoint, it is classified as a Type I PAM for α7 nAChRs, meaning it enhances agonist-induced activation without significantly affecting the receptor's desensitization kinetics.[3]
Subtype Selectivity
A key feature of this compound is its differential activity across various nAChR subtypes. It is a potent potentiator of α7, α4β2, and α4β4 nAChRs.[3][4] Crucially, it displays selectivity against the α3β4 subtype, which is often associated with undesirable peripheral side effects.[5] The modulatory effect on α4β2 receptors is dependent on the presence of the α4 subunit.[6]
Allosteric Binding Sites
Mutational and computational studies have identified the binding sites for this compound within the transmembrane domain (TMD) of the α4β2 receptor, distinct from the extracellular agonist-binding pocket.[2] For the low-sensitivity (α4)3(β2)2 receptor stoichiometry, two putative binding sites have been identified:
-
Intrasubunit Site: Located within the transmembrane helix bundle of a single α4 subunit.[2]
-
Intersubunit Site: Situated at the interface between two adjacent α4 subunits (α4:α4).[2]
These findings provide a structural basis for the rational design of new, more selective nAChR modulators.
Figure 1: Signaling pathway for this compound as a positive allosteric modulator of nAChRs.
Quantitative Data on Receptor Potentiation
Electrophysiological studies using two-electrode voltage clamp on Xenopus oocytes have quantified the potentiation effects of this compound on different stoichiometries of the human α4β2 nAChR. The data highlight a significant enhancement of agonist-induced currents.
| Receptor Stoichiometry | Parameter | Value | Reference |
| (α4)3(β2)2 (Low Sensitivity) | Max Potentiation (Imax) | ~840% | [2][6] |
| Increase in ACh Max Response | ~250% | [6] | |
| (α4)2(β2)3 (High Sensitivity) | Max Potentiation (Imax) | ~450% | [2][6] |
| Increase in ACh Max Response | ~190% | [6] |
Table 1: Summary of this compound's Potentiation of α4β2 nAChR Stoichiometries.
Effects on Neuronal Activity and Neurotransmitter Dynamics
While direct measurements of dopamine or serotonin release via in vivo microdialysis following this compound administration are not prominently available in published literature, studies have characterized its effects on neuronal activity, providing strong indications of its potential to modulate neurotransmitter release.
GABAergic Neurotransmission
In cultured rat hippocampal neurons, this compound significantly potentiated agonist-induced GABAergic postsynaptic currents that were mediated by both α7 and non-α7 (presumably α4β2*) nAChRs.[5] This suggests that this compound can enhance inhibitory neurotransmission in the hippocampus, a key region for learning and memory.
Noradrenergic Neurotransmission
Conversely, this compound did not potentiate nicotine-stimulated release of [3H]noradrenaline from hippocampal slices.[5] This lack of effect is attributed to the fact that noradrenaline release in this region is primarily mediated by α3β4* nAChRs, a subtype for which this compound has low affinity.[5] This finding underscores the compound's selectivity.
Dopaminergic Neurotransmission
In the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry, this compound significantly enhanced the nicotine-stimulated increase in the firing rate of dopamine neurons.[5] This effect was sensitive to the α4β2* nAChR antagonist dihydro-β-erythroidine, confirming the involvement of this subtype.[5] An increased firing rate of VTA dopamine neurons is a primary driver for dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. Although this does not represent a direct measurement of dopamine release, it strongly implies that this compound can facilitate dopamine release by amplifying the excitatory cholinergic input to these neurons.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to quantify the potentiation of nAChRs expressed in Xenopus oocytes.
-
Objective: To measure the effect of this compound on the current induced by an agonist (e.g., ACh) at specific nAChR subtypes.
-
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -70 mV.
-
Drug Application: A baseline response is established by applying a specific concentration of ACh (e.g., EC20). Subsequently, the oocyte is pre-incubated with this compound for a set duration before co-application with ACh.
-
Data Acquisition: Agonist-induced currents are recorded in the absence and presence of this compound. The percentage potentiation is calculated as ((IACh+LY / IACh) - 1) * 100, where I is the peak current amplitude.
-
-
Data Analysis: Concentration-response curves are generated to determine parameters like EC50 (potency) and Imax (maximal efficacy) for both the agonist and the modulator.
References
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine and glutamate control each other's release in the basal ganglia: a microdialysis study of the entopeduncular nucleus and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Thiazole Derivatives as Nicotinic Acetylcholine Receptor Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of thiazole derivatives as modulators of nicotinic acetylcholine receptors (nAChRs). Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry for the development of potent and selective nAChR modulators.[1] This document details the key structural modifications of the thiazole core that influence potency and selectivity, summarizes quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] They are pentameric structures composed of various α and β subunits, with the subunit composition determining the pharmacological and physiological properties of the receptor subtype.[2] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[2] Dysregulation of nAChR signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them attractive therapeutic targets.
Thiazole Derivatives as nAChR Modulators: Structural Activity Relationships
The thiazole scaffold offers a rich platform for chemical modification to achieve desired pharmacological activity at nAChRs. The following sections detail the SAR for different classes of thiazole-based nAChR modulators.
Positive Allosteric Modulators (PAMs) of the α7 nAChR
A significant focus of research has been the development of PAMs for the α7 nAChR, as they offer a mechanism to enhance endogenous cholinergic signaling without directly activating the receptor, potentially reducing side effects associated with agonists.
A prominent class of α7 PAMs is the 2-arylamino-thiazole-5-carboxylic acid amide derivatives . The general structure-activity relationships for this class are as follows:
-
2-Amino Position: The nature of the substituent at the 2-amino position is critical for activity. Aniline and its derivatives are commonly employed.
-
4-Position: Small alkyl groups, such as a methyl group, at this position are favorable. Interestingly, the substitution at this position can influence the type of PAM activity. For instance, a 4-amino group can lead to an atypical Type I PAM, while a 4-methyl group can result in a typical Type I PAM.
-
5-Carboxamide Position: The amide moiety at this position is a key feature. The nature of the substituent on the amide nitrogen can be varied to fine-tune the physicochemical properties and potency of the compound.
-
Thiazolo[4,5-d]pyrimidin-7(6H)-ones represent another important class of α7 PAMs. SAR studies have identified key features for potentiation of the α7 current.
Modulators of the α4β2 nAChR
Thiazole derivatives have also been explored as modulators of the α4β2 nAChR subtype. For instance, certain 2-amino-5-keto-thiazole derivatives have been identified as PAMs of α4β2 receptors.[3][4] These compounds have been shown to enhance the potency and maximal efficacy of nAChR agonists.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative thiazole derivatives as nAChR modulators.
Table 1: Positive Allosteric Modulators (PAMs) of the α7 nAChR
| Compound ID | Structure | EC50 (µM) | Maximum Activation (% of ACh response) | Reference |
| 6p | 2-(4-aminophenylamino)-N-cyclopropyl-4-methylthiazole-5-carboxamide | 1.3 | >4800% | [5] |
| 7b | N-cyclopropyl-4-methyl-2-(p-tolylamino)thiazole-5-carboxamide | 2.1 | >5800% | [5] |
| 3ea | 2-(4-fluorophenyl)-5,6-dimethylthiazolo[4,5-d]pyrimidin-7(6H)-one | 1.26 | >1633% |
Table 2: Modulators of the α4β2 nAChR
| Compound ID | Structure | Type | Potentiation EC50 (µM) | Reference |
| LY-2087101 | 2-amino-N-(2,6-dichlorophenyl)-5-thiazolecarboxamide | PAM | ~1 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key class of thiazole derivatives and the primary assay used for their functional characterization.
Synthesis of 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives
A common synthetic route to this class of compounds is the Hantzsch thiazole synthesis.
Protocol: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride
-
Amide Intermediate Synthesis: In a suitable reactor, dissolve the desired substituted aniline in a biphasic solvent system of toluene and water. Add 2,3-dichloroacryloyl chloride and a base (e.g., sodium hydroxide) and stir at a controlled temperature (e.g., 60-65°C) for 4-6 hours. The resulting N-aryl-2,3-dichloroacrylamide is typically not isolated.
-
Precursor Formation: Treat the reaction mixture with a nucleophile such as sodium methanolate in methanol. This step forms the β-alkoxy-α-chloro-acrylamide intermediate, which is also generally used in the next step without isolation.
-
Cyclization and Purification: Add thiourea and hydrochloric acid to the reaction mixture in acetic acid and heat to approximately 50°C. This will facilitate the cyclocondensation to form the 2-aminothiazole ring. After the reaction is complete, the product can be precipitated, filtered, and purified by recrystallization.[6]
Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Modulation
The TEVC technique is a powerful electrophysiological method to study the function of ion channels, including nAChRs, expressed in large cells like Xenopus laevis oocytes.[7][8][9]
Protocol:
-
Oocyte Preparation and cRNA Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7 or α4 and β2). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application and Data Acquisition: Apply the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current. To test for PAM activity, co-apply the thiazole derivative with the agonist and record the change in current amplitude. To determine the EC50 of a PAM, apply a range of concentrations of the test compound in the presence of a fixed concentration of the agonist. Data is acquired and analyzed using appropriate software to determine parameters such as EC50 and the degree of potentiation.[10][11]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Figure 1: nAChR Signaling Pathways
Figure 2: Experimental Workflow for SAR Studies
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Electrophysiology Patch Clamp Assays Using LY-2087101
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), demonstrating potentiation of α7, α4β2, and α4β4 nAChRs.[1] Notably, it shows selectivity against α3β4 nAChRs, which are often associated with undesirable peripheral side effects.[2] As a PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine (ACh) rather than activating the receptor directly.[3] This mode of action offers a promising therapeutic strategy for conditions associated with diminished nAChR function, as it preserves the natural pattern of synaptic transmission.[3]
These application notes provide detailed protocols for characterizing the effects of this compound on nAChR function using whole-cell patch clamp electrophysiology, a gold-standard technique for high-fidelity analysis of ion channel properties.[4][5][6] The provided methodologies are based on established practices for studying nAChRs in heterologous expression systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293), and in native neurons.[7][8]
Data Presentation: Quantitative Effects of this compound on nAChR Subtypes
The following tables summarize the quantitative data on the potentiation effects of this compound on various nAChR subtypes. These data are crucial for understanding the compound's potency and selectivity.
Table 1: Potentiation of ACh-Induced Currents by this compound in Human nAChRs Expressed in Xenopus Oocytes
| nAChR Subtype Stoichiometry | Maximum Potentiation (Imax) | Reference |
| Low-Sensitivity (α4)3(β2)2 | ~840% | [9] |
| High-Sensitivity (α4)2(β2)3 | ~450% | [9] |
Table 2: Effect of 1 µM this compound on ACh Dose-Response at Different α4β2 nAChR Stoichiometries in Xenopus Oocytes
| nAChR Subtype | Condition | ACh EC50 (µM) | Imax (%) | Hill Coefficient (h) | Reference |
| (α4)3(β2)2 | Control (ACh alone) | 113 ± 26 | 117 ± 6 | 0.66 ± 0.06 | [1] |
| + 1 µM this compound | 71 ± 25 | 251 ± 19 | 0.7 ± 0.1 | [1] | |
| (α4)2(β2)3 | Control (ACh alone) | 1.7 ± 0.1 | 100 ± 1 | 1.2 ± 0.03 | [1] |
| + 1 µM this compound | 2.1 ± 0.1 | 189 ± 2 | 1.0 ± 0.04 | [1] |
Experimental Protocols
This section outlines the detailed methodology for conducting a whole-cell patch clamp assay to evaluate the effect of this compound on nAChR-mediated currents.
Cell Preparation
1. Heterologous Expression System (Xenopus Oocytes or Mammalian Cells):
-
Xenopus Oocytes: Oocytes can be injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).[10] Recordings are typically performed 7-9 days post-injection.[10]
-
Mammalian Cell Lines (e.g., HEK293): Cells should be transiently or stably transfected with plasmids containing the cDNA for the nAChR subunits of interest. For selection of transfected cells, a fluorescent marker like GFP can be co-transfected. Cells are typically plated on glass coverslips and used for recording 24-48 hours post-transfection.
2. Neuronal Cultures (e.g., Cultured Hippocampal Neurons):
-
Primary neuronal cultures can be prepared from embryonic or early postnatal rodents. These neurons endogenously express various nAChR subtypes.[2]
Solutions and Reagents
Table 3: Composition of Intracellular and Extracellular Solutions
| Solution Type | Component | Concentration (mM) |
| Extracellular Solution (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Intracellular Solution | K-Gluconate | 115 |
| NaCl | 4 | |
| GTP-NaCl | 0.3 | |
| ATP-Mg | 2 | |
| HEPES | 40 |
Note: The extracellular solution (aCSF) should be continuously bubbled with 95% O2 / 5% CO2. The pH of the intracellular solution should be adjusted to 7.2 with KOH and the osmolarity to ~270 mOsm.[5] For recordings from Xenopus oocytes, a modified frog Ringer's solution is typically used as the extracellular solution.[11]
Drug Solutions:
-
Acetylcholine (ACh): Prepare a stock solution in deionized water and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the extracellular solution. Ensure the final solvent concentration does not exceed a level that affects cell health or channel function (typically <0.1%).
Whole-Cell Patch Clamp Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Plating and Perfusion: Place the coverslip with the cells in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Cell Selection: Identify a healthy, transfected (if applicable) cell for recording.
-
Gigaohm Seal Formation: Approach the selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.[6]
-
Data Acquisition:
-
Record baseline currents in the standard extracellular solution.
-
Apply ACh at a concentration that elicits a submaximal response (e.g., EC20) to establish a stable baseline agonist-evoked current.
-
After a washout period, pre-apply this compound for a designated period (e.g., 1-2 minutes) before co-applying with the same concentration of ACh.
-
Record the potentiated current in the presence of both this compound and ACh.
-
To construct a dose-response curve, repeat the co-application with varying concentrations of ACh in the presence of a fixed concentration of this compound.
-
Data Analysis
The primary endpoint is the change in the amplitude of the ACh-induced current in the presence of this compound. The potentiation can be calculated as a percentage increase over the control ACh response. Dose-response curves for ACh with and without this compound can be fitted to the Hill equation to determine changes in EC50 and Emax.
Visualizations
Signaling Pathway
The activation of nAChRs by acetylcholine leads to the influx of cations (Na+ and Ca2+), which depolarizes the cell membrane. The influx of Ca2+ can also trigger downstream intracellular signaling cascades, such as the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Effects of benzothiazepines on human neuronal nicotinic receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assay with LY-2087101 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), specifically potentiating the activity of α7, α4β2, and α4β4 subtypes.[1] It displays selectivity against α3β4 nAChRs, which are associated with some of the undesirable peripheral side effects of nAChR activation. As a Type I PAM, this compound enhances the receptor's response to an agonist, such as acetylcholine (ACh), without directly activating the receptor or altering its desensitization kinetics. This potentiation leads to an increased influx of cations, including calcium (Ca²⁺), upon agonist binding.
Calcium imaging is a widely used technique to measure intracellular Ca²⁺ dynamics, providing a functional readout of neuronal activity and receptor modulation. This application note provides a detailed protocol for utilizing this compound in a calcium imaging assay with cultured neurons, employing the fluorescent Ca²⁺ indicator Fluo-4 AM.
Mechanism of Action and Signaling Pathway
Activation of nAChRs by an agonist like acetylcholine leads to the opening of the ion channel, allowing for the influx of cations. This influx has two main consequences for intracellular calcium levels:
-
Direct Calcium Influx: Several nAChR subtypes, particularly the homomeric α7 receptor, are highly permeable to Ca²⁺.[2][3][4]
-
Indirect Calcium Influx: The influx of Na⁺ causes depolarization of the neuronal membrane. This change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to a secondary, often larger, influx of Ca²⁺.[2][3][4]
-
Calcium-Induced Calcium Release (CICR): The initial rise in intracellular Ca²⁺ from the sources above can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and inositol triphosphate receptors (IP₃Rs), further amplifying the calcium signal.[2][3][4][5]
This compound binds to an allosteric site on the nAChR, enhancing the conformational change induced by agonist binding and thereby increasing the probability of channel opening. This results in a greater influx of cations and a potentiated downstream calcium signal.
Data Presentation
The following tables summarize the potentiation of acetylcholine-induced responses by this compound on different nAChR subtypes. The data is derived from electrophysiological studies on Xenopus oocytes expressing the specified human nAChR subtypes and serves as an expected outcome for calcium imaging experiments. The actual magnitude of potentiation may vary depending on the specific neuronal culture system and experimental conditions.
Table 1: Potentiation of Human nAChR Subtypes by this compound
| nAChR Subtype Stoichiometry | Agonist | This compound Concentration | Maximum Potentiation of Agonist-Induced Current (%) | Reference |
| (α4)₃(β2)₂ (Low Sensitivity) | Acetylcholine | 1 µM | ~840% | [6] |
| (α4)₂(β2)₃ (High Sensitivity) | Acetylcholine | 1 µM | ~460% | [6] |
| α7 | Acetylcholine | 1 µM | Potentiated | [1] |
| α4β4 | Acetylcholine | 1 µM | Potentiated | [6] |
| α3β2 | Acetylcholine | 1 µM | Not Potentiated | [6] |
| α3β4 | Acetylcholine | 1 µM | Not Potentiated | [6] |
Table 2: Effect of this compound on Acetylcholine Potency and Efficacy
| nAChR Subtype Stoichiometry | Effect on ACh Potency (EC₅₀) | Effect on ACh Efficacy (Iₘₐₓ) | Reference |
| (α4)₃(β2)₂ | Little effect | Increased by ~250% | [6] |
| (α4)₂(β2)₃ | Little effect | Increased by ~190% | [6] |
Experimental Protocols
This section provides a detailed methodology for performing a calcium imaging assay with this compound in cultured neurons.
Materials
-
Primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Neuronal culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
Acetylcholine (or other nAChR agonist)
-
DMSO (for stock solutions)
-
Ionomycin (positive control)
-
Appropriate nAChR antagonist (e.g., mecamylamine for α4β2, methyllycaconitine for α7) (for assay validation)
Experimental Workflow
Detailed Protocol
1. Cell Culture
-
Coat culture vessels (e.g., glass-bottom dishes or plates) with an appropriate substrate such as poly-D-lysine.
-
Plate primary neurons or neuronal cell lines at a suitable density to allow for individual cell analysis.
-
Culture the neurons for an appropriate duration to allow for maturation and expression of nAChRs (e.g., 7-14 days for primary neurons).
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Acetylcholine Stock Solution: Prepare a 100 mM stock solution of acetylcholine in deionized water. Prepare fresh on the day of the experiment.
-
Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
For a final loading concentration of 2-5 µM, dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS).
-
To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.
-
3. Fluo-4 AM Loading
-
Aspirate the culture medium from the neurons.
-
Gently wash the cells once with pre-warmed physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed physiological buffer to remove excess dye.
-
Add fresh physiological buffer and allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.
4. Calcium Imaging Assay
-
Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Pre-incubation with this compound:
-
Replace the buffer with a solution containing the desired concentration of this compound or vehicle (DMSO). A starting concentration of 1 µM for this compound is recommended, with a concentration-response curve (e.g., 10 nM to 10 µM) advised for assay optimization.
-
Incubate for 5-10 minutes.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images for 1-2 minutes before adding the agonist. Use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Add acetylcholine to the desired final concentration (e.g., 10 µM, to be optimized for the specific cell type).
-
Continue to record fluorescence images for several minutes to capture the full calcium transient.
-
-
Controls:
-
Vehicle Control: Perform the assay with the vehicle for this compound to control for any effects of the solvent.
-
Agonist-only Control: Perform the assay with acetylcholine alone to establish the baseline response.
-
Positive Control: At the end of the experiment, add ionomycin (e.g., 5 µM) to elicit a maximal calcium response and confirm cell viability and dye loading.
-
Antagonist Control (Optional): To confirm the involvement of nAChRs, pre-incubate cells with an appropriate nAChR antagonist before adding acetylcholine.
-
5. Data Analysis
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal as the change in fluorescence over the baseline fluorescence (ΔF/F₀).
-
Quantify parameters such as the peak amplitude of the calcium response, the time to peak, and the area under the curve.
-
Compare the parameters between the this compound-treated group and the control group to determine the extent of potentiation.
Conclusion
This application note provides a comprehensive framework for conducting a calcium imaging assay to characterize the effects of the nAChR PAM, this compound, in cultured neurons. The provided protocols and data serve as a guide for researchers in neuroscience and drug discovery to investigate the modulation of nAChR-mediated calcium signaling. It is recommended that researchers optimize concentrations and incubation times for their specific experimental system to ensure robust and reproducible results.
References
- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis with LY-2087101 for Dopamine Release Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in response to the administration of LY-2087101, a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). Understanding the in vivo effects of novel compounds like this compound on neurotransmitter dynamics is crucial for advancing research in neuropsychiatric and neurodegenerative disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time insights into neurochemical fluctuations induced by pharmacological agents.[1][2][3] This document outlines the scientific background, experimental procedures, and expected outcomes for investigating the impact of this compound on dopamine transmission.
Scientific Background
Dopamine is a critical neuromodulator involved in a wide range of physiological processes, including motor control, motivation, reward, and cognition.[3] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric conditions. Nicotinic acetylcholine receptors, particularly the α7 and α4β2* subtypes, are known to modulate the activity of dopamine neurons.[4][5][6] this compound acts as a potent positive allosteric modulator of both α7 and α4β2 nAChRs.[4][7][8][9] By binding to an allosteric site on these receptors, this compound enhances the response to the endogenous agonist, acetylcholine. This potentiation of nAChR activity on dopamine neurons is hypothesized to increase their firing rate and subsequent dopamine release in projection areas such as the nucleus accumbens and striatum.[4] In vivo microdialysis, coupled with sensitive analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD), enables the precise quantification of these changes in extracellular dopamine levels.[1][2][10][11][12]
Signaling Pathway of this compound-Mediated Dopamine Release
Caption: Hypothesized signaling pathway of this compound in enhancing dopamine release.
Experimental Protocols
This section details the necessary steps for conducting an in vivo microdialysis experiment to assess the effect of this compound on dopamine release. The protocol is designed for use in rats, a common animal model for such studies.
Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill, bone screws, dental cement.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (molecular weight cut-off: 10-20 kDa).
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂) filtered and degassed.[1]
-
This compound Solution: Dissolved in an appropriate vehicle (e.g., saline, DMSO, or cyclodextrin-based solution).
-
Analytical System: HPLC system with electrochemical detection (HPLC-ECD) or a tandem mass spectrometer (LC-MS/MS) for dopamine quantification.[10][13]
-
Dopamine Standards: For generating a standard curve.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using isoflurane or another suitable anesthetic.
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region (e.g., nucleus accumbens or striatum) at predetermined stereotaxic coordinates.
-
Anchorage: Place 2-3 small bone screws in the skull to anchor the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull and bone screws using dental cement.
-
Post-operative Care: Administer analgesics as per institutional guidelines and allow the animal to recover for at least 5-7 days before the microdialysis experiment.[1]
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the previously implanted guide cannula of the awake, freely moving rat.
-
Perfusion and Equilibration: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[1] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[2]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or systemic). The dosage should be determined from prior pharmacokinetic and pharmacodynamic studies.
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 2-4 hours) to monitor the effect of this compound on dopamine release.
Sample Analysis
-
Analytical Method: Analyze the dopamine concentration in the dialysate samples using a validated HPLC-ECD or LC-MS/MS method.[10][11][13]
-
Quantification: Generate a standard curve using known concentrations of dopamine. Calculate the dopamine concentration in the dialysate samples by comparing their peak areas or ion counts to the standard curve. The assay should have a limit of quantification in the low picogram or femtomole range.[2][13]
Data Analysis
-
Basal Level Calculation: Determine the basal dopamine concentration by averaging the values from the 3-4 pre-injection samples.
-
Normalization: Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data and account for individual variations in probe recovery and baseline levels.[2]
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare dopamine levels between baseline and post-administration time points, as well as between treatment groups (e.g., vehicle vs. This compound).
Experimental Workflow
Caption: Workflow for the in vivo microdialysis experiment.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of an in vivo microdialysis study investigating the effects of this compound on dopamine release in the nucleus accumbens. Absolute concentrations can vary depending on specific experimental conditions.
Table 1: Basal Extracellular Dopamine Concentrations in the Nucleus Accumbens
| Treatment Group | N | Basal Dopamine (pg/20µL sample) |
| Vehicle | 8 | 1.5 ± 0.2 |
| This compound (1 mg/kg) | 8 | 1.6 ± 0.3 |
| This compound (3 mg/kg) | 8 | 1.4 ± 0.2 |
| This compound (10 mg/kg) | 8 | 1.5 ± 0.3 |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Dopamine Release in the Nucleus Accumbens (as % of Basal)
| Time (min) | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| -40 | 105 ± 8 | 98 ± 7 | 103 ± 9 | 95 ± 6 |
| -20 | 95 ± 6 | 102 ± 5 | 97 ± 8 | 105 ± 7 |
| 0 | \multicolumn{4}{c | }{Drug Administration} | ||
| 20 | 110 ± 10 | 125 ± 12 | 150 ± 15 | 180 ± 20 |
| 40 | 108 ± 9 | 135 ± 14 | 185 ± 18 | 250 ± 25*** |
| 60 | 105 ± 7 | 140 ± 15 | 210 ± 22 | 280 ± 30 |
| 80 | 102 ± 8 | 130 ± 13 | 190 ± 20 | 260 ± 28*** |
| 100 | 98 ± 6 | 120 ± 11 | 160 ± 16* | 220 ± 24 |
| 120 | 95 ± 5 | 115 ± 10 | 140 ± 14 | 190 ± 21** |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control at the same time point. |
Conclusion
This document provides a comprehensive framework for investigating the effects of the nAChR positive allosteric modulator this compound on in vivo dopamine release. By following these detailed protocols, researchers can acquire reliable and reproducible data to elucidate the neurochemical mechanisms of action of this and similar compounds. The combination of in vivo microdialysis with sensitive analytical methods offers a powerful approach for preclinical drug development and for advancing our understanding of the complex interplay between the cholinergic and dopaminergic systems in brain function and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. amuzainc.com [amuzainc.com]
- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating LY-2087101 in Murine Models of Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a potent positive allosteric modulator (PAM) of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial in the modulation of cognitive processes, and their potentiation is a promising therapeutic strategy for cognitive enhancement in various neurological and psychiatric disorders.[2][3] This document provides detailed application notes and protocols for assessing the cognitive-enhancing effects of this compound in mice using a battery of well-established behavioral assays. The protocols described herein are adapted from standard methodologies and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action: Signaling Pathway
This compound enhances cognitive function by potentiating the activity of α7 and α4β2 nAChRs. As a positive allosteric modulator, it binds to a site on the receptor distinct from the acetylcholine binding site, increasing the probability of the channel opening in the presence of an agonist. This leads to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and triggers downstream signaling cascades that are fundamental for synaptic plasticity, learning, and memory.[4][5]
Caption: Signaling pathway of this compound.
Experimental Workflow
A typical experimental workflow for evaluating the cognitive-enhancing effects of this compound involves several key stages, from animal acclimatization to data analysis. This systematic approach ensures the reliability and reproducibility of the findings.
References
- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique mechanism of action of Alzheimer's drugs on brain nicotinic acetylcholine receptors and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Affinity of LY-2087101, a Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial in various physiological processes. Specifically, this compound potentiates the activity of α7, α4β2, and α4β4 nAChR subtypes while showing selectivity against the α3β4 subtype. As a PAM, this compound does not bind to the primary agonist binding site but to a distinct allosteric site, enhancing the receptor's response to an agonist.[1] This modulatory activity makes it a person of interest for therapeutic development.
Signaling Pathway and Mechanism of Action
Nicotinic acetylcholine receptors are pentameric ion channels that open upon binding of the neurotransmitter acetylcholine (ACh), leading to an influx of cations and neuronal excitation. Positive allosteric modulators like this compound bind to a site on the receptor that is different from the ACh binding site. This binding event induces a conformational change that increases the affinity of the receptor for its agonist and/or enhances the channel's opening probability upon agonist binding, thereby potentiating the overall response.
Mechanism of this compound Action
Data Presentation
The following table summarizes the quantitative data on the potentiation effects of this compound on different nAChR subtypes as determined by electrophysiological studies.
| Receptor Subtype | Agonist | This compound Concentration | Effect | Value | Reference |
| (α4)₃(β2)₂ (low sensitivity) | Acetylcholine | 1 µM | Potentiation Imax | ~840% | [1] |
| (α4)₂(β2)₃ (high sensitivity) | Acetylcholine | 1 µM | Potentiation Imax | ~450% | [1] |
| (α4)₃(β2)₂ | Acetylcholine | 1 µM | ACh EC₅₀ | 71 ± 25 µM | |
| (α4)₃(β2)₂ (control) | Acetylcholine | - | ACh EC₅₀ | 113 ± 26 µM | |
| (α4)₂(β2)₃ | Acetylcholine | 1 µM | ACh EC₅₀ | 2.1 ± 0.1 µM | |
| (α4)₂(β2)₃ (control) | Acetylcholine | - | ACh EC₅₀ | 1.7 ± 0.1 µM |
Experimental Protocols
This section provides a detailed methodology for a radioligand binding assay to determine the affinity of this compound by measuring its potentiation of radioligand binding to α4β2 and α7 nAChRs.
Experimental Workflow
Radioligand Binding Assay Workflow
Part 1: Assay for α4β2 nAChR using [³H]-Epibatidine
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs or rat brain homogenates.
-
Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Determinate: A high concentration of a known nAChR agonist, e.g., 100 µM (-)-Nicotine or unlabeled Epibatidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation Cocktail and Scintillation Counter .
2. Protocol:
-
Membrane Preparation:
-
Thaw the receptor membrane preparation on ice.
-
Homogenize the membranes in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in the assay buffer to a final concentration of 50-100 µg of protein per well.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Epibatidine (final concentration ~0.2-0.5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding determinate, 50 µL of [³H]-Epibatidine, and 100 µL of the membrane suspension.
-
This compound Potentiation: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-Epibatidine, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plates for 2 hours at room temperature (or 4°C for 4 hours) with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding of [³H]-Epibatidine as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound's potentiation of [³H]-Epibatidine binding. This EC₅₀ represents the affinity of this compound for its allosteric site under these assay conditions.
Part 2: Assay for α7 nAChR using [¹²⁵I]-α-Bungarotoxin
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing human α7 nAChRs or rat hippocampal homogenates.
-
Radioligand: [¹²⁵I]-α-Bungarotoxin (specific activity >150 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Determinate: 1 µM unlabeled α-Bungarotoxin or 1 mM (-)-Nicotine.[2]
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, and 0.1% BSA.[2]
-
Wash Buffer: Cold 20 mM HEPES, pH 7.5.
-
Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Gamma Counter .
2. Protocol:
-
Membrane Preparation:
-
Follow the same procedure as for the α4β2 assay, using the appropriate assay buffer. Dilute membranes to a final concentration of 100-200 µg of protein per well.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-α-Bungarotoxin (final concentration ~1-2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding determinate, 50 µL of [¹²⁵I]-α-Bungarotoxin, and 100 µL of the membrane suspension.
-
This compound Potentiation: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [¹²⁵I]-α-Bungarotoxin, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plates for 2-3 hours at 37°C.[2]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Measure the radioactivity on the filters using a gamma counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding of [¹²⁵I]-α-Bungarotoxin as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound's potentiation of [¹²⁵I]-α-Bungarotoxin binding.
Conclusion
The provided protocols offer a robust framework for characterizing the affinity of the positive allosteric modulator this compound for α4β2 and α7 nicotinic acetylcholine receptors. By measuring the potentiation of radioligand binding, researchers can obtain a quantitative measure of the compound's activity at its allosteric site. This information is critical for understanding its mechanism of action and for the development of novel therapeutics targeting the nAChR system.
References
Application Notes and Protocols for Utilizing LY-2087101 in Xenopus Oocyte Expression System for Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a potent positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating selectivity for α7 and α4β2 subtypes while having minimal effect on α3β4 subtypes.[1][2] This makes it a valuable pharmacological tool for studying the physiological roles of these specific nAChR subtypes and for the development of therapeutics targeting cholinergic systems. The Xenopus laevis oocyte expression system is a robust and versatile platform for characterizing the effects of compounds like this compound on ligand-gated ion channels.[3][4][5] The large size of the oocytes facilitates the microinjection of cRNA encoding specific receptor subunits and subsequent electrophysiological recordings, most commonly using the two-electrode voltage clamp (TEVC) technique.[6][7][8] These application notes provide detailed protocols for the use of this compound in Xenopus oocytes to study its modulatory effects on nAChRs.
Data Presentation: Quantitative Effects of this compound on nAChRs
The following tables summarize the quantitative data on the potentiation of human α4β2 and α7 nAChRs by this compound, as determined in studies using the Xenopus oocyte expression system.
| Receptor Subtype | Stoichiometry | Agonist | This compound EC50 (Potentiation) | Maximum Potentiation (Imax) | Reference |
| α4β2 | (α4)3(β2)2 (Low Sensitivity) | Acetylcholine | 1.4 ± 0.03 µM | 837 ± 7% | [3] |
| α4β2 | (α4)2(β2)3 (High Sensitivity) | Acetylcholine | 1.9 ± 0.04 µM | 459 ± 34% | [3] |
Table 1: Potentiation of Human α4β2 nAChR Isoforms by this compound in Xenopus Oocytes. Data are presented as mean ± standard error.
| Receptor Subtype | Stoichiometry | Agonist | Effect of 1 µM this compound on Agonist Response | Reference |
| α4β2 | (α4)3(β2)2 (Low Sensitivity) | Acetylcholine | ACh EC50: 71 ± 25 µM (vs. 113 ± 26 µM control)Imax: 251 ± 19% (vs. 117 ± 6% control) | [4] |
| α4β2 | (α4)2(β2)3 (High Sensitivity) | Acetylcholine | ACh EC50: 2.1 ± 0.1 µM (vs. 1.7 ± 0.1 µM control)Imax: 189 ± 2% (vs. 100 ± 1% control) | [4] |
| α4β4 | Not Specified | Acetylcholine | Potentiated ACh responses | [9] |
| α3β2 | Not Specified | Acetylcholine | No potentiation | [9] |
| α3β4 | Not Specified | Acetylcholine | No potentiation | [9] |
Table 2: Modulation of Agonist-Induced Currents by 1 µM this compound in Xenopus Oocytes. Data are presented as mean ± standard error.
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocytes for Receptor Expression
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5).
-
Defolliculation: Cut the ovarian lobe into small pieces and incubate in OR-2 solution containing 2 mg/mL collagenase type IA for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Oocyte Selection: Manually separate the oocytes and wash them thoroughly with OR-2 solution. Select healthy, stage V-VI oocytes with a clear separation of the animal and vegetal poles.
-
Incubation: Store the selected oocytes in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamicin and 2.5 mM sodium pyruvate at 18°C.
Protocol 2: cRNA Synthesis and Microinjection
-
cDNA Template Preparation: Linearize the plasmid DNA containing the cDNA for the desired nAChR subunits (e.g., α4 and β2) downstream of a T7 or SP6 RNA polymerase promoter.
-
In Vitro Transcription: Synthesize capped cRNA from the linearized cDNA template using a commercially available in vitro transcription kit (e.g., mMESSAGE mMACHINE T7 Ultra Kit). Purify the cRNA and determine its concentration and quality.
-
cRNA Microinjection: Pull microinjection needles from borosilicate glass capillaries. Backfill the needle with the cRNA solution (typically a 1:1 ratio of α:β subunit cRNA at a concentration of 1 µg/µL). Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Expression: Incubate the injected oocytes in supplemented ND96 solution at 18°C for 2-7 days to allow for receptor expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for PAM Characterization
-
Electrode Preparation: Pull microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 5 MΩ.
-
Oocyte Clamping: Place an oocyte in the recording chamber continuously perfused with ND96 solution. Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Drug Preparation and Application:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in ND96 solution. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
-
Prepare agonist (e.g., acetylcholine) solutions in ND96.
-
-
Potentiation Assay:
-
Pre-application: To assess potentiation, first establish a baseline current. Then, perfuse the oocyte with a solution containing this compound for a set period (e.g., 30-60 seconds). Following the pre-application, co-apply the agonist and this compound and record the current response.
-
Co-application: Alternatively, the agonist and this compound can be applied simultaneously without a pre-incubation period.
-
Washout: After recording the response, wash the oocyte with ND96 solution until the current returns to baseline before the next application.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation using the formula: ((I_pam / I_control) - 1) * 100, where I_pam is the current in the presence of this compound and I_control is the current in its absence.
-
To determine the EC50 of potentiation, generate a concentration-response curve by plotting the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation.
-
To assess the effect of this compound on the agonist's potency and efficacy, generate agonist concentration-response curves in the absence and presence of a fixed concentration of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound effects in Xenopus oocytes.
Caption: Simplified signaling pathway of nAChR activation and modulation by this compound.
References
- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The correction of alpha7 nicotinic acetylcholine receptor concentration-response relationships in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LY-2087101 in Cultured Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a potent, subtype-selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). It primarily enhances the function of α7 and α4β2 nAChR subtypes, which are abundantly expressed in the hippocampus and play crucial roles in cognitive processes, including learning and memory.[1][2] As a PAM, this compound does not directly activate the receptor but potentiates the response to the endogenous agonist, acetylcholine (ACh). This mode of action offers a promising therapeutic strategy for neurological and psychiatric disorders associated with cholinergic dysfunction, with a potentially lower risk of side effects compared to direct agonists.
These application notes provide a comprehensive protocol for the preparation and application of this compound to primary cultured hippocampal neurons, along with methodologies for assessing its effects on neuronal function.
Data Presentation
Physicochemical Properties and Recommended Concentrations
| Property | Value | Source |
| Molecular Weight | 318.39 g/mol | Tocris |
| Solubility | Up to 100 mM in DMSO, up to 10 mM in Ethanol | Tocris |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of α7 and α4β2 nAChRs | [1][2] |
| Recommended Working Concentration | 0.1 - 10 µM (starting with 1 µM is recommended) | [3][4] |
| EC50 for Potentiation (in Xenopus oocytes) | ~1 µM (for potentiation of ACh-induced currents) | [3] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of 318.39 g/mol , calculate the mass of this compound powder required to prepare a 10 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of this compound in the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.318 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
II. Culture of Primary Hippocampal Neurons
This protocol is adapted from established methods for culturing embryonic rodent hippocampal neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain and DNase I for enzymatic digestion
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine (or Poly-L-ornithine) and laminin-coated culture vessels (e.g., glass coverslips in multi-well plates)
-
Astrocyte feeder layer (optional, for long-term, low-density cultures)
Protocol:
-
Prepare Coated Culture Vessels:
-
Coat sterile glass coverslips or culture plates with poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.
-
Rinse thoroughly with sterile water and allow to dry completely.
-
For enhanced neuronal adhesion and neurite outgrowth, subsequently coat with laminin (10 µg/mL in sterile PBS) overnight at 4°C.
-
-
Hippocampal Dissection and Dissociation:
-
Isolate hippocampi from E18 rodent embryos under a dissection microscope in ice-cold dissection medium.
-
Transfer the dissected hippocampi to a tube containing a papain/DNase I solution and incubate at 37°C for 20-30 minutes to enzymatically digest the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the dissociated neurons onto the prepared culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform partial media changes every 3-4 days. Neurons are typically ready for experimental use between 7 and 21 days in vitro (DIV).
-
III. Application of this compound to Cultured Neurons
Protocol:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed, serum-free culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). It is recommended to perform a concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10 µM) to determine the optimal concentration for your specific assay.
-
Remove the culture medium from the hippocampal neuron cultures and replace it with the medium containing the desired concentration of this compound.
-
As this compound is a PAM, co-application with a nAChR agonist (e.g., acetylcholine or choline) is necessary to observe its potentiating effect. The concentration of the agonist should be sub-maximal to allow for potentiation.
-
The incubation time will vary depending on the experimental endpoint. For acute effects on channel function (e.g., calcium imaging or electrophysiology), pre-incubation for 5-15 minutes is common. For longer-term studies, such as neuroprotection assays, incubation can range from 1 to 24 hours.
IV. Example Assay: Calcium Imaging
This protocol outlines a method to assess the effect of this compound on intracellular calcium dynamics in response to nAChR activation.
Materials:
-
Cultured hippocampal neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
nAChR agonist (e.g., Choline)
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons in the loading solution for 30 minutes at 37°C.
-
Wash the cells three times with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging and Treatment:
-
Mount the dish on the fluorescence microscope and acquire a baseline fluorescence signal.
-
Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 1 µM) for 5-10 minutes.
-
While continuously imaging, apply a sub-maximal concentration of a nAChR agonist (e.g., 100 µM Choline) in the continued presence of this compound.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (F) for each cell and normalize it to the baseline fluorescence (F₀) to calculate the change in fluorescence (ΔF/F₀).
-
Compare the calcium responses in the presence and absence of this compound to determine its potentiating effect.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's effect on calcium signaling.
Caption: Signaling pathways of nAChRs modulated by this compound in hippocampal neurons.
References
- 1. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Measuring GABAergic Postsynaptic Currents: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request to measure GABAergic postsynaptic currents with LY-2087101 is based on a misinterpretation of the compound's function. Scientific literature identifies this compound as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), not GABA-A receptors.[1][2] Therefore, this compound is not a suitable tool for the direct measurement or modulation of GABAergic postsynaptic currents.
This document provides a comprehensive guide to the principles and protocols for measuring GABAergic postsynaptic currents using standard electrophysiological techniques.
Introduction to GABAergic Postsynaptic Currents
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[3] It exerts its effects primarily through the activation of GABA-A receptors, which are ligand-gated ion channels.[3][4] Upon binding GABA, the GABA-A receptor channel opens, allowing the influx of chloride ions (Cl-) into the postsynaptic neuron.[4][5] This influx of negatively charged ions typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory postsynaptic current (IPSC). The measurement of these currents is fundamental to understanding inhibitory neurotransmission and the effects of drugs that modulate GABAergic signaling.
Quantitative Data Summary
The following table summarizes key parameters for recording GABAergic postsynaptic currents as derived from various experimental protocols.
| Parameter | Value | Cell Type / Condition | Source |
| Holding Potential | -65 mV to -70 mV | Various Neurons | [6][7][8] |
| Glass Pipette Resistance | 3.5 - 6 MΩ | iPSC-derived neurons | [7] |
| 2 - 4 MΩ | Cortical Interneurons | [9] | |
| 5 - 7 MΩ | Lamina IIi Interneurons | [8] | |
| Spontaneous IPSC (sIPSC) Frequency | 0.0795 Hz (juvenile) vs 0.0223 Hz (adult) | NG2 glial cells | [10] |
| sIPSC Amplitude | -7.28 pA (juvenile) vs -6.51 pA (adult) | NG2 glial cells | [10] |
| sIPSC Rise Time | 2.25 ms | NG2 glial cells | [10] |
| sIPSC Decay Time | 18.93 ms (juvenile) vs 21.02 ms (adult) | NG2 glial cells | [10] |
Experimental Protocols
Preparation of Human iPSC-derived Neurons
Directed differentiation of human pluripotent stem cells (hPSCs) into forebrain GABAergic interneurons provides a valuable in vitro model system.
-
Protocol:
-
Induce primitive neuroepithelial cells from hPSCs over a period of 10 days.
-
Pattern the neuroepithelial cells into NKX2.1-expressing medial ganglionic eminence progenitors over the next 2 weeks using sonic hedgehog or its agonist, purmorphamine.
-
Allow the progenitors to mature into a nearly pure population of forebrain GABAergic interneurons by the sixth week.[11]
-
Plate the differentiated neurons on glass coverslips for electrophysiological recordings.[7]
-
Whole-Cell Patch-Clamp Electrophysiology for GABAergic PSCs
This protocol outlines the steps for recording spontaneous inhibitory postsynaptic currents (sIPSCs) and miniature inhibitory postsynaptic currents (mIPSCs).
-
Materials:
-
Procedure:
-
Place the coverslip with cultured neurons into a recording chamber mounted on an upright microscope and perfuse with ACSF at 30-33°C.[7]
-
Pull glass pipettes to a resistance of 3.5-6 MΩ and fill with the internal solution.[7]
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -70 mV.[6]
-
To record sIPSCs, perfuse the slice with ACSF containing AMPA and NMDA receptor antagonists.
-
To record mIPSCs, add TTX to the ACSF solution containing the glutamate receptor antagonists.
-
Record spontaneous currents for 5-10 minutes.
-
Analyze the recorded traces for the frequency, amplitude, rise time, and decay kinetics of the IPSCs.
-
Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Patch-Clamp Recording.
References
- 1. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Predicting the functional states of human iPSC-derived neurons with single-cell RNA-seq and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology with iPSC-derived neurons [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. GABAergic Signaling Increases Through the Postnatal Development to Provide the Potent Inhibitory Capability for the Maturing Demands of the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Directed differentiation of forebrain GABA interneurons from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Nicotine-Stimulated Neuronal Firing with LY-2087101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing LY-2087101 to assess its modulatory effects on nicotine-stimulated neuronal firing. This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), exhibiting potentiation at α7 and α4β2 subtypes with selectivity against the α3β4 subtype.[1] This makes it a valuable tool for investigating the therapeutic potential of nAChR modulation in various neurological and psychiatric disorders.[2][3][4]
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for various cognitive functions and are implicated in a range of central nervous system disorders.[3][4] this compound acts as a Type I PAM, meaning it enhances the receptor's response to an agonist, like nicotine, without significantly affecting the rate of desensitization.[2][4][5] It is thought to bind to a transmembrane site on the nAChR, distinct from the agonist binding site.[2][6] This modulation can lead to an increase in neuronal firing rates, offering a potential therapeutic avenue for conditions associated with nAChR hypofunction.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on nAChR function from various studies.
Table 1: Potentiation of Nicotine/Agonist-Induced Currents by this compound in different nAChR Subtypes
| nAChR Subtype | Agonist Used | This compound Concentration | Maximum Potentiation (Imax) | Reference |
| (α4)3(β2)2 (low-sensitivity) | Acetylcholine | Not Specified | ~840% | [6][7] |
| (α4)2(β2)3 (high-sensitivity) | Acetylcholine | Not Specified | ~450% | [6] |
| α7 | Acetylcholine | Not Specified | Lower maximal fold effect than PNU-120596 | [2] |
| α4β2* | Nicotine | Not Specified | Significant enhancement | [1] |
Note: The specific concentration of this compound for maximal potentiation was not consistently reported across all studies.
Table 2: Effects of this compound on Nicotine-Stimulated Neuronal Firing
| Brain Region | Neuron Type | Effect of this compound | Nicotine Concentration | Reference |
| Ventral Tegmental Area (VTA) | Dopamine Neurons | Significantly enhanced nicotine-stimulated firing increase | 30 µg/kg (i.v.) | [1][8] |
| Hippocampus (cultured neurons) | GABAergic Neurons | Significantly potentiated agonist-induced postsynaptic currents | Not Specified | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its assessment.
References
- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Smoke Extracts and Nicotine, but not Tobacco Extracts, Potentiate Firing and Burst Activity of Ventral Tegmental Area Dopaminergic Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-2087101 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating potentiation of both α7 and α4β2 subtypes.[1] Notably, it exhibits selectivity against the α3β4 subtype, which is often associated with undesirable peripheral side effects.[1] The cholinergic system is a key therapeutic target in Alzheimer's disease (AD), and modulation of nAChRs is a promising strategy to enhance cholinergic neurotransmission and potentially ameliorate cognitive deficits. These application notes provide an overview of the available data on this compound and detailed protocols for its characterization in models relevant to Alzheimer's disease research.
While in vitro data characterize the activity of this compound on α4β2 nAChRs, to date, there is a lack of publicly available in vivo studies assessing the efficacy of this compound in animal models of Alzheimer's disease. The following sections summarize the existing in vitro data and provide detailed, adaptable protocols for future in vivo investigations.
Data Presentation
In Vitro Efficacy of this compound on α4β2 nAChR Subtypes
The potentiation of acetylcholine (ACh)-induced currents by this compound has been characterized in Xenopus laevis oocytes expressing different stoichiometries of the human α4β2 nAChR. The α4β2 receptor exists in two main isoforms: a high-sensitivity (HS) (α4)₂(β2)₃ pentamer and a low-sensitivity (LS) (α4)₃(β2)₂ pentamer.[2] this compound potentiates both isoforms, with a more pronounced effect on the LS subtype.[3]
| Receptor Subtype | Stoichiometry | Agonist | This compound Concentration | Potentiation (Imax) | Reference |
| α4β2 nAChR (LS) | (α4)₃(β2)₂ | Acetylcholine | 1 µM | ~840% | [4][5] |
| α4β2 nAChR (HS) | (α4)₂(β2)₃ | Acetylcholine | 1 µM | ~460% | [4] |
LS: Low-Sensitivity, HS: High-Sensitivity, Imax: Maximal Response
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound acts as a positive allosteric modulator, binding to a site on the α4β2 nAChR distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to increased cation influx (primarily Na⁺ and Ca²⁺) and neuronal depolarization. This enhanced cholinergic signaling is hypothesized to improve cognitive function.
Caption: Proposed mechanism of this compound as a positive allosteric modulator.
General Experimental Workflow for In Vivo Evaluation in Alzheimer's Disease Models
As no specific in vivo studies for this compound in AD models are available, a general workflow for evaluating a novel cognitive enhancer is presented. This workflow would need to be adapted and optimized for this compound.
Caption: General workflow for in vivo testing of this compound in AD models.
Experimental Protocols
In Vitro Electrophysiological Characterization
Objective: To determine the potentiation of ACh-induced currents by this compound on human α4β2 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α4 and β2 nAChR subunits
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (in mM): 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.5
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO)
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with a mixture of human α4 and β2 cRNA at a 1:1 ratio for HS or 10:1 ratio for LS receptors.
-
Incubate injected oocytes at 18°C for 3-7 days.
-
-
Two-Electrode Voltage Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at -70 mV.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Apply ACh at its EC₂₀ concentration to elicit a control current response.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Co-apply the same concentration of ACh with varying concentrations of this compound.
-
Record the potentiated current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation as: ((I_ACh+LY - I_ACh) / I_ACh) * 100, where I_ACh+LY is the current in the presence of both compounds and I_ACh is the control current.
-
Determine the EC₅₀ for potentiation by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Representative In Vivo Protocol for Cognitive Assessment (Adaptable for this compound)
Objective: To assess the effect of this compound on cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576).
Animals:
-
Aged (e.g., 9-12 months old) Tg2576 mice and wild-type littermates.
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., once daily for 4 weeks). Dosing regimen would need to be determined based on pharmacokinetic studies.
Behavioral Test: Novel Object Recognition (NOR) Task
-
Habituation:
-
Individually house mice and handle them for 5 minutes daily for 3 days prior to the experiment.
-
On day 4, allow each mouse to freely explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 5, place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between vehicle-treated and this compound-treated Tg2576 mice and wild-type controls using appropriate statistical tests (e.g., ANOVA).
-
Representative Protocol for Immunohistochemical Analysis of Aβ and Tau Pathology (Adaptable for this compound)
Objective: To evaluate the effect of this compound on amyloid plaque and hyperphosphorylated tau burden in the brains of AD model mice.
Procedure:
-
Tissue Preparation:
-
Following the final behavioral test, deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut into coronal sections (e.g., 40 µm) using a cryostat.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Capture images of relevant brain regions (e.g., hippocampus and cortex) using a fluorescence or confocal microscope.
-
Quantify the plaque and tangle load by measuring the percentage of the stained area using image analysis software (e.g., ImageJ).
-
Compare the pathological burden between vehicle- and this compound-treated groups.
-
Conclusion
This compound is a promising α4β2 nAChR positive allosteric modulator with a favorable selectivity profile. The provided in vitro data and protocols offer a foundation for its further investigation. While in vivo efficacy data in Alzheimer's disease models are currently lacking, the outlined experimental workflows and protocols provide a clear path for future studies to elucidate the therapeutic potential of this compound for treating the cognitive symptoms of Alzheimer's disease. Rigorous preclinical evaluation in relevant animal models is a critical next step in the development of this compound.
References
- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY-2087101 solubility issues in aqueous buffers for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY-2087101 in in vitro assays. The focus is to address common challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2] It potentiates the activity of α7, α4β2, and α4β4 nAChR subtypes, while showing selectivity against α3β4 nAChRs.[1][2] As a PAM, it binds to an allosteric site on the receptor, enhancing the response to the endogenous agonist, acetylcholine (ACh).[3] This modulation can lead to increased ion flow through the nAChR channel, influencing various downstream signaling pathways.
Q2: What are the known solubility limits of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The established maximum concentrations in common organic solvents are detailed below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.84 | 100 |
| Ethanol | 3.18 | 10 |
| Data sourced from Tocris Bioscience.[1][2] |
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
This is a common issue known as "crashing out" and occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution.[4] The dramatic change in solvent polarity reduces the compound's solubility, causing it to precipitate. Several factors can contribute to this, including the final concentration of this compound, the final concentration of the organic solvent, and the temperature of the medium.[4][5]
Q4: What are the recommended maximum final concentrations of DMSO and ethanol in cell-based assays?
The final concentration of organic solvents in your assay should be kept to a minimum to avoid cytotoxicity, which can confound experimental results. The tolerance to solvents is cell-line dependent.
| Solvent | General Maximum Concentration | Recommended Concentration | Potential Effects Above Limit |
| DMSO | < 1.0% | ≤ 0.1% - 0.5% | Cell growth inhibition, cytotoxicity, changes in gene expression.[6][7][8][9] |
| Ethanol | < 1.0% | ≤ 0.1% - 0.25% | Reduced cell viability, altered cellular responses, inflammation.[6][10] |
It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue: Precipitation of this compound During Preparation of Working Solutions
If you observe precipitation when diluting your this compound stock solution into your aqueous buffer or cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a general method for preparing a working solution of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM to 100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly warm the solution to 37°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your sterile aqueous buffer or cell culture medium to 37°C.
-
Perform an intermediate dilution of your high-concentration stock solution in the pre-warmed medium. For example, dilute a 100 mM stock to 1 mM.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the final volume of pre-warmed aqueous buffer or medium to achieve your desired final concentration (e.g., 1 µM). A working concentration of 1 µM has been used in previous studies.[11][12]
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
-
Example Dilution Scheme for a 1 µM Final Concentration:
Caption: Example dilution workflow for this compound.
Signaling Pathway
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by an agonist, a process potentiated by this compound, leads to the opening of the ion channel and an influx of cations (Na⁺ and Ca²⁺). This influx of ions, particularly Ca²⁺, can trigger various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in promoting cell survival and neuroprotection.[13][14]
Caption: Simplified nAChR signaling pathway potentiated by this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. LY 2087101 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY-2087101 for In Vivo Cognitive Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY-2087101 in in vivo cognitive studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). Specifically, it potentiates the activity of α7, α4β2, and α4β4 nAChR subtypes. Its mechanism of action involves binding to the transmembrane domain of the nAChR, which enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] This potentiation of cholinergic signaling is thought to be the basis for its potential cognitive-enhancing effects. This compound displays selectivity against the α3β4 nAChR subtype, which may help in avoiding undesirable peripheral side effects.
Q2: Which in vivo cognitive assays are suitable for evaluating this compound?
A2: The Novel Object Recognition (NOR) test is a widely used and relatively straightforward assay for assessing learning and memory in rodents and is well-suited for evaluating the cognitive-enhancing effects of compounds like this compound.[2][3][4][5] The NOR test relies on the innate tendency of rodents to explore novel objects more than familiar ones. Other suitable assays include the Morris water maze for spatial learning and memory and passive avoidance tasks.
Q3: What are the known downstream signaling pathways activated by nAChR modulation that are relevant to cognition?
A3: Activation of nAChRs, particularly the α7 subtype, triggers an influx of calcium ions (Ca2+). This influx initiates several downstream signaling cascades crucial for synaptic plasticity and cognitive function. The two major pathways are:
-
PI3K-Akt Pathway: This pathway is essential for neuronal survival, growth, and synaptic plasticity.[6][7][8] Activation of this pathway is linked to the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[8]
-
ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in memory formation, consolidation, and retrieval.[9][10][11][12][13]
These pathways ultimately lead to changes in gene expression and protein synthesis that support long-lasting changes in synaptic strength.
Troubleshooting Guides
Issue 1: Sub-optimal or No Cognitive Enhancement Observed
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | The dose of this compound may be too low to elicit a cognitive-enhancing effect or so high that it causes off-target effects or receptor desensitization. |
| Recommendation: Perform a dose-response study to determine the optimal concentration. Based on studies with other nAChR PAMs, a starting range of 0.1 - 3.0 mg/kg for systemic administration in rodents can be considered, but empirical determination for this compound is crucial. | |
| Timing of Administration | The time between drug administration and the cognitive task may not align with the pharmacokinetic profile of this compound. |
| Recommendation: If pharmacokinetic data is unavailable, test different pre-treatment intervals (e.g., 30, 60, and 90 minutes) before the acquisition phase of the cognitive task. | |
| Poor Bioavailability | The compound may not be adequately absorbed or may not cross the blood-brain barrier effectively. |
| Recommendation: Ensure proper formulation of the dosing solution. If oral administration is used, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. If bioavailability remains an issue, pharmacokinetic studies are recommended. | |
| Assay Sensitivity | The chosen cognitive task may not be sensitive enough to detect the effects of the compound. |
| Recommendation: For the NOR test, ensure that the objects used are sufficiently distinct and that the inter-trial interval is optimized to a point where control animals show some forgetting, allowing for the detection of memory enhancement. |
Issue 2: High Variability in Behavioral Data
| Potential Cause | Troubleshooting Step |
| Animal Stress | High levels of stress can significantly impact cognitive performance and increase data variability. |
| Recommendation: Handle the animals for several days before the experiment to habituate them to the researcher. Ensure the testing environment is quiet and free from sudden noises or bright lights.[14] | |
| Inconsistent Experimental Procedure | Minor variations in the experimental protocol between animals can introduce significant variability. |
| Recommendation: Strictly adhere to the standardized protocol for all animals. This includes consistent handling, timing of injections and behavioral testing, and the setup of the testing apparatus. | |
| Object/Task Design | In the NOR test, if animals show a baseline preference for one of the "identical" objects, it can skew the results. |
| Recommendation: Before the main experiment, conduct a pilot test with the chosen objects to ensure that animals do not have an innate preference for one over the other.[15] Counterbalance the position of the novel object during the test phase. |
Quantitative Data Summary
Table 1: Representative In Vivo Efficacy of nAChR PAMs in the Novel Object Recognition (NOR) Task in Rats
| Compound | Dose (mg/kg) | Administration Route | Inter-trial Interval | % Discrimination Index (Mean ± SEM) |
| Vehicle | - | IP | 24h | 52 ± 3 |
| Scopolamine (Amnesic Agent) | 0.5 | IP | 24h | 35 ± 4 |
| PAM 'A' (e.g., CCMI) | 0.1 | IP | 24h | 65 ± 5 |
| PAM 'A' (e.g., CCMI) | 0.3 | IP | 24h | 72 ± 6** |
| PAM 'B' (e.g., PNU-120596) | 0.1 | IP | 24h | 68 ± 4 |
| PAM 'B' (e.g., PNU-120596) | 0.3 | IP | 24h | 75 ± 5** |
*p < 0.05 vs. Scopolamine, **p < 0.01 vs. Scopolamine Data is illustrative and compiled from typical results seen with nAChR PAMs in scopolamine-induced amnesia models.
Experimental Protocols
Novel Object Recognition (NOR) Test for Rats
This protocol is designed to assess short-term recognition memory.
1. Apparatus:
-
An open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of a non-porous material for easy cleaning.[16]
-
Three sets of objects that are distinct in shape, color, and texture but similar in size. Objects should be heavy enough that the rats cannot displace them.
2. Procedure:
-
Habituation (Day 1 & 2):
-
Handle each rat for 5 minutes per day.
-
On each day, place the rat in the empty arena for 10 minutes to allow for free exploration and adaptation to the environment.[2]
-
-
Familiarization/Acquisition Phase (Day 3):
-
Place two identical objects (Object A1 and A2) in opposite corners of the arena.
-
Gently place the rat in the center of the arena, facing away from the objects.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose or paws).
-
Return the rat to its home cage.
-
-
Test Phase (Day 3, after a defined inter-trial interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object (Object B). The position of the novel object should be counterbalanced across animals.[2]
-
Place the rat back in the center of the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
3. Data Analysis:
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
References
- 1. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions [mdpi.com]
- 7. PI3K/Akt Signal Pathway Involved in the Cognitive Impairment Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt signaling axis in Alzheimer’s disease: a valuable target to stimulate or suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK in learning and memory: a review of recent research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular psychology: roles for the ERK MAP kinase cascade in memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | ERK1/2: A Key Cellular Component for the Formation, Retrieval, Reconsolidation and Persistence of Memory [frontiersin.org]
- 13. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]
- 14. cambridgephenotyping.com [cambridgephenotyping.com]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. Novel Object Recognition [protocols.io]
Potential off-target effects of LY-2087101 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of LY-2087101 in preclinical research. This guide includes frequently asked questions (FAQs) and troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). It potentiates the activity of α7, α4β2, and α4β4 nAChR subtypes in the presence of an orthosteric agonist like acetylcholine. It displays selectivity against α3β4 nAChRs. The potentiation is thought to occur through binding to a site on the transmembrane domain of the nAChR.
Q2: What are the known on-target effects of this compound at typical experimental concentrations?
At concentrations typically up to 10 μM, this compound enhances the response of α7, α4β2, and α4β4 nAChRs to agonists. This potentiation leads to an increase in ion flux (e.g., Na+ and Ca2+) through the receptor channel, resulting in enhanced downstream signaling.
Q3: Are there any known off-target effects of this compound?
As of the latest available public information, a comprehensive off-target binding profile for this compound across a broad range of receptors, enzymes, and ion channels (e.g., through a CEREP or Eurofins SafetyScreen panel) has not been published. Therefore, researchers should exercise caution when interpreting data, especially at high concentrations, as undisclosed off-target activities cannot be ruled out.
Q4: What happens at high concentrations of this compound?
While this compound acts as a potentiator at lower concentrations (typically ≤ 10 μM), some studies have reported inhibitory effects on nAChR function at concentrations greater than 10 μM. This biphasic effect is a critical consideration for dose-response studies. Researchers should carefully determine the optimal concentration range for their specific experimental setup to ensure they are observing the intended potentiating effect.
Q5: Are there any published preclinical safety or toxicology data for this compound?
No comprehensive preclinical safety or toxicology reports for this compound are publicly available at this time. Standard preclinical safety assessments would typically include safety pharmacology studies evaluating effects on the central nervous, cardiovascular, and respiratory systems, as well as general toxicology studies. In the absence of this data, researchers should proceed with caution and consider conducting their own preliminary safety assessments as needed for their specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Electrophysiology Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| No potentiation of agonist response observed. | 1. Incorrect concentration of this compound or agonist. 2. Subtype of nAChR being studied is not sensitive to this compound (e.g., α3β4). 3. Compound degradation. 4. Issues with the recording setup (e.g., cell health, seal integrity). | 1. Perform a full dose-response curve for both the agonist and this compound to determine optimal concentrations. 2. Confirm the identity of the nAChR subtype being expressed in your system. 3. Prepare fresh stock solutions of this compound. 4. Verify cell viability and ensure a high-quality gigaohm seal. Monitor access resistance throughout the experiment. |
| Inhibition of agonist response observed. | 1. Concentration of this compound is too high (>10 μM). 2. Potential off-target effects at the tested concentration. | 1. Lower the concentration of this compound into the potentiating range (e.g., 0.1 - 10 μM). 2. Consider performing control experiments with other cell types or receptor subtypes to assess specificity. |
| High variability in potentiation between cells/recordings. | 1. Inconsistent drug application. 2. Variable expression levels of the nAChR subtype. 3. Fluctuation in agonist concentration. | 1. Ensure a stable and consistent perfusion system for drug application. 2. If using a transient expression system, consider generating a stable cell line for more consistent receptor expression. 3. Prepare fresh agonist dilutions for each experiment. |
Calcium Imaging Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No increase in calcium signal upon co-application of agonist and this compound. | 1. Low expression or function of the target nAChR. 2. Insufficient calcium in the extracellular solution. 3. Calcium dye loading issues. | 1. Validate receptor expression and function using a positive control agonist. 2. Ensure the extracellular buffer contains an adequate concentration of CaCl2. 3. Optimize calcium dye loading concentration and incubation time. Check for even dye loading across the cell population. |
| High background fluorescence. | 1. Cell autofluorescence. 2. Dye compartmentalization or leakage. | 1. Image a field of untoaded cells to determine the level of autofluorescence. 2. Reduce dye concentration or incubation time. Ensure cells are healthy. |
| Signal saturates quickly. | 1. Agonist or this compound concentration is too high. 2. Imaging settings are not optimal. | 1. Reduce the concentration of the agonist and/or this compound. 2. Adjust the gain and exposure settings on the microscope to avoid saturation. |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the potentiation of nAChRs by this compound.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate for 2-7 days at 16-18°C.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline current in response to a low concentration of acetylcholine (e.g., EC10-EC20).
-
Co-apply the same concentration of acetylcholine with varying concentrations of this compound.
-
Wash out with Ringer's solution between applications.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the potentiation as a percentage increase over the agonist-alone response.
Cell-Based Calcium Imaging Assay
Objective: To measure the potentiation of nAChR-mediated calcium influx by this compound.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the nAChR of interest onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay:
-
Wash the cells with assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add this compound at the desired concentration and incubate for a short period.
-
Add an EC20-EC50 concentration of the nAChR agonist (e.g., acetylcholine).
-
Record the fluorescence intensity over time.
-
-
Data Analysis: Quantify the increase in fluorescence in response to the agonist in the presence and absence of this compound.
Visualizations
Caption: Simplified signaling pathway of nAChR potentiation by this compound.
Caption: General experimental workflow for characterizing this compound activity.
Caption: A logical flowchart for troubleshooting common experimental issues.
Technical Support Center: LY-2087101 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY-2087101 in systemic in vivo studies. Our aim is to address common challenges and provide actionable solutions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). It potentiates the activity of α7, α4β2, and α4β4 nAChR subtypes by binding to a site on the receptor that is different from the acetylcholine binding site. This potentiation enhances the receptor's response to agonists like acetylcholine. Notably, it shows selectivity against the α3β4 subtype, which is often associated with peripheral side effects.
2. What are the known downstream signaling pathways activated by this compound?
This compound's modulation of nAChR subtypes activates several downstream signaling cascades.
-
α7 nAChR: Activation of this subtype leads to an influx of calcium ions, which can subsequently trigger pathways involving Protein Kinase C (PKC), Raf-1, Mitogen-Activated Protein Kinase (MAPK), and Extracellular Signal-Regulated Kinase (ERK1/2). Another key pathway activated is the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.
-
α4β2 nAChR: The signaling for this subtype can involve a metabotropic pathway that includes the activation of Src kinase, Spleen Tyrosine Kinase (Syk), and Protein Kinase C βII (PKCβII).
3. What is the solubility of this compound and how should I prepare it for in vivo administration?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vivo applications, it is crucial to use a vehicle that is well-tolerated by the animal model. A common starting point for formulating hydrophobic compounds like this compound for in vivo use is to dissolve it in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or a solution containing co-solvents like polyethylene glycol (PEG) or cyclodextrins. It is imperative to conduct pilot studies to determine the maximum tolerated concentration of the vehicle in your specific animal model.
4. Is there a discrepancy between in vitro and in vivo findings for this compound?
Yes, a notable challenge in the preclinical study of this compound is a reported disconnect between its in vitro activity and in vivo efficacy. For instance, in a mouse drug discrimination assay, this compound did not substitute for nicotine, suggesting it may not fully replicate the in vivo effects of a direct nAChR agonist. This highlights the importance of careful dose selection and the use of relevant behavioral or physiological readouts in in vivo experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in Vivo | Inadequate CNS penetration | Conduct pharmacokinetic studies to determine brain and plasma concentrations of this compound. If CNS penetration is low, consider formulation strategies to enhance blood-brain barrier transport. |
| Poor bioavailability | Perform pharmacokinetic analysis to assess the bioavailability of your formulation. If low, consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) or reformulation. | |
| Suboptimal dosing regimen | Conduct a dose-response study to identify the optimal therapeutic window for your specific animal model and disease state. | |
| Disconnect between in vitro and in vivo pharmacology | Re-evaluate the in vivo model to ensure it is appropriate for a PAM. Consider co-administration with a low dose of a nAChR agonist to potentially enhance the effect of this compound. | |
| Unexpected Side Effects or Toxicity | Vehicle toxicity | Run a vehicle-only control group to assess for any adverse effects caused by the formulation itself. |
| Off-target effects | While specific off-target effects for this compound are not well-documented publicly, consider performing a broad panel of in vitro receptor screening to identify potential off-target interactions. In vivo, conduct detailed behavioral and physiological monitoring. | |
| High dosage | Reduce the administered dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). | |
| Variability in Experimental Results | Inconsistent formulation | Ensure your formulation is homogenous and stable. Prepare fresh formulations for each experiment if stability is a concern. |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. Ensure consistency in animal age, weight, and handling. | |
| Circadian rhythm effects | Conduct experiments at the same time of day to minimize variability due to the animal's natural physiological rhythms. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 318.39 g/mol | |
| Solubility in DMSO | 31.84 mg/mL (100 mM) | |
| Solubility in Ethanol | 3.18 mg/mL (10 mM) | |
| In Vitro Potentiation (ACh-induced currents in Xenopus oocytes) | (α4)3(β2)2 nAChRs: Imax ≈ 840% (α4)2(β2)3 nAChRs: Imax ≈ 450% | [1][2][3] |
Experimental Protocols
1. General Protocol for In Vivo Formulation Preparation
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the minimum volume of 100% DMSO required to completely dissolve the compound. Vortex briefly.
-
In a separate sterile tube, prepare the final vehicle solution. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG 400, and saline. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the this compound/DMSO solution to the final vehicle solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If present, sonication in a water bath may help to dissolve the compound.
-
Prepare the formulation fresh on the day of the experiment.
-
Always include a vehicle-only control group in your experiments.
2. Protocol for a Pilot In Vivo Dose-Response Study
-
Based on in vitro potency and any available literature on similar compounds, select a range of at least 3-4 doses to test (e.g., 1, 3, 10, and 30 mg/kg).
-
Administer the prepared formulations of this compound and the vehicle control to different groups of animals via the desired route (e.g., intraperitoneal injection).
-
Monitor the animals closely for any signs of toxicity or adverse effects at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for the first few hours).
-
At a predetermined time point based on the expected mechanism of action and potential pharmacokinetics, perform the relevant behavioral or physiological measurements.
-
Collect blood and brain tissue samples at the end of the study to analyze the concentration of this compound and correlate it with the observed effects.
Visualizations
Caption: Signaling pathway activated by this compound at the α7 nAChR.
Caption: Metabotropic signaling associated with this compound at the α4β2 nAChR.
Caption: A logical workflow for conducting in vivo experiments with this compound.
References
- 1. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability of LY-2087101 in DMSO Stock Solutions
This technical support center provides guidance on the stability of LY-2087101 in DMSO stock solutions for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your compound during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, 100% anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It is crucial to use a fresh, high-quality grade of DMSO to avoid moisture, which can accelerate compound degradation.[1]
Q2: How should I store my this compound DMSO stock solutions for long-term experiments?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is highly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles the stock solution is subjected to.
Q3: Is it acceptable to store this compound DMSO stock solutions at room temperature or 4°C?
A3: No, it is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on other 2-aminothiazole compounds have shown significant degradation in DMSO at room temperature.[3][4][5] While short-term storage at 4°C may be acceptable for a few days, for any storage period longer than 24 hours, freezing is advised to maintain compound integrity.
Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A4: While some compounds can withstand a few freeze-thaw cycles, it is best practice to avoid them whenever possible. Each cycle increases the risk of water absorption and can lead to compound degradation or precipitation. Aliquoting the stock solution into single-use vials is the most effective way to prevent this issue.
Q5: I observed a color change in my this compound DMSO stock solution. Is it still usable?
A5: A change in the color of your stock solution is a visual indicator of potential chemical degradation.[3] If you observe any change in appearance, such as discoloration or the formation of precipitates that do not readily redissolve upon warming, it is strongly recommended to discard the solution and prepare a fresh stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock After Freezing | The compound's solubility limit in DMSO may have been exceeded, or the compound is sensitive to freezing. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use. To prevent this, consider storing at a lower concentration or preparing smaller aliquots. |
| Inconsistent Experimental Results | The activity of this compound may have decreased due to degradation in the DMSO stock solution. | Prepare a fresh stock solution from solid compound. If the issue persists, perform a stability test on your stock solution using a method like HPLC to check for degradation products. |
| Precipitation Upon Dilution in Aqueous Buffer | The aqueous solubility of this compound is much lower than its solubility in DMSO. Rapid dilution can cause the compound to crash out of solution. | Perform serial dilutions in DMSO first to lower the concentration before adding it to your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experiments, including a vehicle control. |
Recommended Storage Conditions and Expected Stability
While specific quantitative long-term stability data for this compound in DMSO is not publicly available, the following recommendations are based on best practices for storing small molecule inhibitors and data on structurally similar compounds.
| Storage Temperature | Recommended Duration | Expected Stability | Key Considerations |
| -80°C | Up to 1 year | High | Optimal for long-term storage. Use anhydrous DMSO and aliquot into single-use vials. |
| -20°C | Up to 3 months | Good | Suitable for routine use. Aliquoting is highly recommended to avoid freeze-thaw cycles.[2] |
| 4°C | Up to 24 hours | Moderate | Not recommended for long-term storage. Use only for freshly prepared solutions intended for immediate use. |
| Room Temperature | Not Recommended | Low | Significant degradation of similar compounds has been observed.[3][4][5] Avoid storing stock solutions at this temperature. |
Experimental Protocols
Protocol for Preparing this compound DMSO Stock Solutions
-
Warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Add Anhydrous DMSO: Using a calibrated pipette, add the required volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate in a water bath for a few minutes until the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use, tightly sealed vials (e.g., cryovials).
-
Store Appropriately: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
-
Prepare Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mM).
-
Immediately dilute a small aliquot of this stock solution to a suitable concentration for HPLC analysis.
-
Analyze this sample by HPLC to determine the initial purity and peak area of this compound. This will serve as your baseline.
-
-
Store Stock Solutions:
-
Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
Analyze at Subsequent Time Points:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature.
-
Dilute the sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting baseline drift in electrophysiology recordings with LY-2087101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline drift in electrophysiology recordings when using LY-2087101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It primarily acts on α4β2 and α7 nAChR subtypes.[2] As a PAM, it doesn't activate the receptor on its own but enhances the response of the receptor to its natural agonist, acetylcholine (ACh).[1][3] This potentiation leads to an increased influx of cations (such as Na+ and Ca2+) upon receptor activation.
Q2: I am observing significant baseline drift in my patch-clamp recordings after applying this compound. What are the potential causes?
Baseline drift during electrophysiology experiments can stem from a variety of sources, which can be broadly categorized into three areas:
-
Mechanical and Environmental Instability: These are general issues related to the electrophysiology setup itself and are the most common culprits for baseline drift.
-
Electrode and Solution Instability: Problems with your recording pipette, reference electrode, or experimental solutions can lead to a drifting baseline.
-
Compound-Specific and Biological Effects: The pharmacological activity of this compound or the health of the cells being recorded can also contribute to baseline instability.
The troubleshooting guides below will walk you through how to systematically identify and address the specific cause of the drift you are observing.
Troubleshooting Guides
Guide 1: General Electrophysiology Rig Troubleshooting for Baseline Drift
This guide covers the most common sources of baseline drift that are independent of the compound being used. It is always best to rule out these factors first.
Step 1: Assess Mechanical Stability
-
Vibration Isolation: Ensure your air table is properly inflated and isolated from floor vibrations. Walking around the setup should not introduce noise or drift in the recording.[4]
-
Micromanipulator: Check that the micromanipulator is securely fastened to the stage or table. Screws should be hand-tight.[4] Also, ensure the manipulator has been recently serviced.[4]
-
Pipette Holder: Verify that the pipette is held securely in the holder. Worn-out O-rings or a loose cap can cause the pipette to move.[4]
-
Cabling and Tubing: Secure all cables and tubing to the table at multiple points to prevent them from pulling on the headstage or manipulator.[4]
Step 2: Evaluate Environmental Factors
-
Airflow: Shield your setup from air currents from air conditioning, fans, or doorways.[4][5]
-
Temperature: Maintain a stable ambient room temperature. Significant temperature fluctuations can cause components of your rig to expand or contract, leading to drift.[4][5]
Step 3: Check the Perfusion System
-
Solution Level: Ensure a constant level of solution in the recording chamber. Fluctuations can alter the microenvironment and cause the slice or pipette to move.[4]
-
Perfusion Flow: Stop the perfusion to see if the drift stops. Vibrations from the perfusion pump or solution flow can be a source of instability.[4]
-
System Cleanliness: Regularly clean the perfusion tubing and chamber to prevent buildup that could affect flow or solution composition.[4]
Step 4: Verify Grounding and Electrical Connections
-
Grounding: Check that all components of your setup are properly grounded. A single, common ground point is ideal. Poor grounding can introduce noise and drift.[6]
-
Soldering: Inspect all soldered connections, especially on the ground wire, for any signs of breakage or corrosion.[6]
Guide 2: Troubleshooting Electrode, Solution, and Compound-Specific Issues
If you have ruled out general rig instability, the baseline drift may be related to your recording conditions or the biological effects of this compound.
Step 1: Examine Your Electrodes
-
Reference Electrode: Ensure your reference electrode (e.g., Ag/AgCl pellet) is properly chlorided and stable. A drifting reference potential will manifest as baseline drift.
-
Recording Pipette:
-
Pipette Drift: After obtaining a seal, monitor the pipette tip for any physical movement relative to the cell.
-
Junction Potentials: While less likely to cause continuous drift, changes in the ionic composition of your solutions during the experiment can lead to shifts in the junction potential. This is particularly relevant if you are performing solution exchanges. Using an internal solution with a different major cation (e.g., Cs+ instead of K+) can also lead to a diffusion potential at the pipette tip that may take time to stabilize.[7]
-
Step 2: Evaluate Your Experimental Solutions
-
Solution Freshness and Stability: Use freshly prepared solutions for each experiment. Over time, components can degrade or precipitate, which may affect channel function or cell health.
-
Agonist Concentration: If you are co-applying an agonist with this compound, ensure the agonist concentration is stable and appropriate. A very high concentration of agonist, especially when potentiated by this compound, could lead to excessive channel activation and subsequent cellular stress.
Step 3: Consider the Biological Effects of this compound
-
Concentration of this compound: A high concentration of the potentiator might lead to excessive receptor activation, causing a large, sustained inward current. This could change the cell's resting membrane potential and ionic gradients over time, leading to a drifting baseline.
-
Recommendation: Perform a dose-response curve to find the optimal concentration of this compound for your experiment. Start with a low concentration and gradually increase it.
-
-
Cell Health: Prolonged and excessive activation of nAChRs can lead to cellular stress and even cell death, which will degrade the quality of your recording and can cause the baseline to drift.
-
Recommendation: Limit the duration of exposure to this compound and the agonist. Ensure your cells are healthy before starting the recording.
-
-
Seal Integrity: The large increase in current flow due to the potentiation by this compound could potentially affect the stability of your giga-seal over time.
-
Recommendation: Monitor the seal resistance throughout your recording. A deteriorating seal is a common cause of baseline drift.
-
Data Presentation
Table 1: Troubleshooting Checklist for Baseline Drift
| Category | Check Point | Status (OK/Issue) | Notes |
| Mechanical | Vibration Isolation Table | ||
| Micromanipulator Stability | |||
| Pipette Holder Security | |||
| Cable and Tubing Tension | |||
| Environmental | Airflow Shielding | ||
| Room Temperature Stability | |||
| Perfusion | Constant Solution Level | ||
| Perfusion Flow (Vibration) | |||
| System Cleanliness | |||
| Electrical | Proper Grounding | ||
| Soldered Connections | |||
| Electrodes | Reference Electrode Stability | ||
| Pipette Tip Position | |||
| Solutions | Freshly Prepared Solutions | ||
| Agonist Concentration | |||
| Compound/Cell | This compound Concentration | ||
| Cell Health/Appearance | |||
| Seal Resistance Stability |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Baseline Drift
-
Establish a Stable Baseline: Before applying any compounds, ensure you have a stable recording for at least 5-10 minutes.
-
Mechanical and Environmental Check: During this baseline period, perform the checks outlined in Guide 1. Gently tap on the table and observe the recording. Wave your hand near the setup to check for air currents.
-
Perfusion Check: Stop the perfusion system and observe if the drift ceases.
-
Apply Vehicle: Apply the vehicle solution for this compound and any co-applied agonist. This will control for any effects of the solvent on your recording.
-
Apply this compound: Apply this compound at the desired concentration.
-
Monitor and Document: Continuously monitor the baseline and seal resistance. If drift occurs, note the time of onset and its characteristics (e.g., fast or slow, upward or downward).
-
Washout: Attempt to wash out the compound to see if the baseline returns to its original level.
Visualizations
Caption: A workflow for systematically troubleshooting baseline drift.
Caption: Signaling pathway for nAChR potentiation by this compound.
Caption: A typical experimental workflow for applying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Calcium Imaging with LY-2087101
This technical support center provides guidance for researchers, scientists, and drug development professionals on the application of LY-2087101 to improve the signal-to-noise ratio in calcium imaging experiments. The following information is curated to address specific issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1] It specifically enhances the activity of α7 and α4β2* nAChR subtypes, while not affecting α3β4* receptors.[1] As a PAM, it does not activate the receptor on its own but potentiates the response of the receptor to its natural ligand, acetylcholine, or other agonists. This potentiation leads to an increased influx of ions, including calcium, upon receptor activation.
Q2: How can this compound improve the signal-to-noise ratio in calcium imaging?
A2: Nicotinic acetylcholine receptors, particularly the α7 subtype, are highly permeable to calcium.[2] By potentiating the activity of these receptors, this compound can amplify the calcium influx triggered by an nAChR agonist. This leads to a larger and more robust calcium signal, which can be more easily distinguished from background noise, thereby improving the signal-to-noise ratio (SNR) of the measurement.[3][4]
Q3: What are the primary applications of using this compound in calcium imaging?
A3: this compound is particularly useful for studying the activity of neuronal populations that express α7 and α4β2* nAChRs. This includes investigating synaptic transmission, neuronal excitability, and the role of cholinergic signaling in various physiological and pathological processes.[5] Its ability to enhance signals can be crucial when studying subtle or low-frequency neuronal activities that might otherwise be obscured by noise.[6]
Q4: Is this compound suitable for all types of calcium imaging experiments?
A4: this compound is most effective in experimental systems where the calcium signal of interest is mediated by the activation of α7 or α4β2* nAChRs. It would not be suitable for experiments focused on other calcium signaling pathways, such as those mediated by voltage-gated calcium channels or other receptor types, unless there is a specific interest in the modulatory role of nAChRs on these pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in calcium signal with this compound. | 1. Low or no expression of α7 or α4β2* nAChRs in the cells/tissue of interest.2. Insufficient concentration of nAChR agonist.3. Inappropriate concentration of this compound.4. Degradation of this compound or the agonist. | 1. Verify the expression of the target nAChR subtypes using techniques like immunohistochemistry or Western blotting.2. Perform a dose-response curve for the agonist to ensure a submaximal concentration is used, allowing for potentiation to be observed.3. Optimize the concentration of this compound. A typical starting point is in the low micromolar range.4. Prepare fresh solutions of this compound and the agonist for each experiment. |
| High background noise or off-target effects. | 1. This compound concentration is too high, leading to non-specific effects.2. Phototoxicity from the imaging process.3. Issues with the calcium indicator dye loading or expression. | 1. Perform a dose-response curve for this compound to find the optimal concentration that enhances the signal without increasing background noise.2. Reduce laser power and/or exposure time during imaging.3. Optimize the dye loading protocol or the expression level of the genetically encoded calcium indicator. Ensure even loading and healthy cell morphology. |
| Inconsistent results between experiments. | 1. Variability in cell culture or tissue preparation.2. Inconsistent timing of drug application.3. Fluctuation in imaging system performance. | 1. Standardize all aspects of cell culture or tissue preparation, including cell passage number and health.2. Use an automated perfusion system for precise and repeatable drug application.3. Regularly check and calibrate the imaging system, including laser power and detector sensitivity. |
| Observed decrease in signal after initial potentiation. | 1. Receptor desensitization due to prolonged exposure to the agonist and/or PAM. | 1. Reduce the duration of agonist and this compound application.2. Use a perfusion system to wash out the compounds after a short application period.3. Investigate the desensitization kinetics of the specific nAChR subtype in your system. |
Quantitative Data Summary
The following tables summarize the reported potentiation effects of this compound on nAChR-mediated currents. While direct data on the enhancement of calcium signals is limited, these values provide an expected range of signal amplification.
Table 1: Potentiation of Human nAChR Currents by this compound
| Receptor Subtype | Agonist | This compound Concentration | Potentiation (Imax %) |
| (α4)3(β2)2 | Acetylcholine (ACh) | 1 µM | ~250% |
| (α4)2(β2)3 | Acetylcholine (ACh) | 1 µM | ~190% |
| α4β2 (Low Sensitivity) | Acetylcholine (ACh) | 1 µM | ~840% |
| α4β2 (High Sensitivity) | Acetylcholine (ACh) | 1 µM | ~460% |
| Data derived from studies on Xenopus oocytes expressing human nAChRs.[7] |
Table 2: Illustrative Example of Expected Improvement in Signal-to-Noise Ratio (SNR) in Calcium Imaging
| Condition | Average ΔF/F (%) | Standard Deviation of Baseline | Calculated SNR (ΔF/F / SD) |
| Agonist Alone | 50 | 10 | 5 |
| Agonist + this compound | 150 | 10 | 15 |
| This is a hypothetical example to illustrate the potential impact of this compound on SNR. Actual results may vary depending on the experimental system. |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Cultured Neurons
-
Cell Preparation:
-
Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).
-
Culture the cells to the desired density and maturity.
-
-
Calcium Indicator Loading:
-
For chemical indicators (e.g., Fluo-4 AM, Fura-2 AM):
-
Prepare a loading solution containing the calcium indicator (typically 1-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127, 0.02%) in a suitable buffer (e.g., HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.
-
-
For genetically encoded calcium indicators (GECIs, e.g., GCaMP):
-
Transfect or transduce the cells with the GECI construct at an appropriate time before imaging to allow for sufficient expression.
-
-
-
Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera suitable for live-cell imaging.
-
Maintain the cells at 37°C and, if necessary, with a controlled atmosphere (e.g., 5% CO2).
-
-
Experimental Procedure:
-
Acquire a stable baseline fluorescence signal for 1-2 minutes while perfusing with the buffer.
-
Apply a submaximal concentration of the nAChR agonist (e.g., acetylcholine or a specific agonist) to elicit a baseline calcium response.
-
Wash out the agonist and allow the signal to return to baseline.
-
Pre-incubate the cells with the desired concentration of this compound for 2-5 minutes.
-
Co-apply the nAChR agonist and this compound and record the calcium response.
-
Wash out the compounds and record the recovery of the signal.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Extract the mean fluorescence intensity from each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F).
-
Quantify the peak amplitude, duration, and frequency of calcium transients.
-
Calculate the signal-to-noise ratio by dividing the peak ΔF/F by the standard deviation of the baseline fluorescence.
-
Visualizations
References
- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcamp6f.com [gcamp6f.com]
- 4. Accurate detection of low signal-to-noise ratio neuronal calcium transient waves using a matched filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
Common pitfalls in interpreting behavioral study results with LY-2087101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting behavioral study results with LY-2087101.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine. Specifically, it potentiates α7, α4β2, and α4β4 nAChR subtypes while showing selectivity against α3β4 nAChRs.[1] This potentiation is thought to occur through binding within the transmembrane region of the nAChR.[1]
Q2: How does this compound affect different stoichiometries of the α4β2 nAChR?
A2: this compound potentiates both high-sensitivity (HS) (α4)2(β2)3 and low-sensitivity (LS) (α4)3(β2)2 stoichiometries of the α4β2 nAChR. However, the degree of potentiation differs between them. For instance, this compound has been shown to potentiate acetylcholine (ACh)-induced currents to a greater maximal effect in the low-sensitivity (α4)3(β2)2 configuration compared to the high-sensitivity (α4)2(β2)3 configuration.[2]
Q3: What are the known downstream effects of this compound on neurotransmission?
A3: By potentiating α7 and α4β2* nAChRs, this compound can modulate the release of various neurotransmitters. For example, it has been shown to enhance GABAergic postsynaptic currents in cultured hippocampal neurons and increase the firing rate of dopamine neurons in the ventral tegmental area.[2] These effects are mediated by its action on α7 and α4β2* receptors, respectively.[2]
Troubleshooting Guide: Common Pitfalls in Interpreting Behavioral Study Results
Issue 1: Misattribution of Behavioral Effects to a Single nAChR Subtype
-
Problem: Observed behavioral outcomes are attributed solely to either α7 or α4β2 nAChR potentiation, ignoring the compound's dual action.
-
Troubleshooting:
-
Experimental Design: Include control experiments with selective antagonists for α7 (e.g., methyllycaconitine) and α4β2 (e.g., dihydro-β-erythroidine) to dissect the contribution of each receptor subtype to the observed behavior.
-
Data Interpretation: Acknowledge the dual mechanism of this compound in your interpretation. Consider that the behavioral effect may result from the combined potentiation of both receptor subtypes or a synergistic interaction between them.
-
Literature Review: Consult literature on the distinct roles of α7 and α4β2 nAChRs in the specific behavioral paradigm you are using. For example, α7 nAChRs have been implicated in cue-induced reinstatement of nicotine-seeking behavior, while α4β2* nAChRs are crucial for nicotine reward.[3]
-
Issue 2: Ignoring the Impact of α4β2 nAChR Stoichiometry
-
Problem: Assuming a uniform effect of this compound across all brain regions, disregarding the differential expression of high- and low-sensitivity α4β2 nAChR stoichiometries.
-
Troubleshooting:
-
Neuroanatomical Consideration: Be aware of the differential distribution of (α4)2(β2)3 and (α4)3(β2)2 stoichiometries in the brain regions relevant to your behavioral assay.
-
Dose-Response Analysis: Conduct a thorough dose-response study. The differential potentiation might be more pronounced at certain concentrations.
-
Comparative Studies: If possible, use other PAMs with greater selectivity for a specific stoichiometry to compare behavioral outcomes. For instance, CMPI is a selective PAM for the (α4)3(β2)2 isoform.[4]
-
Issue 3: Complex and Unexpected Dose-Response Relationships
-
Problem: Observing a non-linear or biphasic dose-response curve, where higher doses produce a diminished or opposite effect.
-
Troubleshooting:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: If feasible, perform PK/PD studies to correlate plasma and brain concentrations of this compound with the behavioral effects. This can help determine if high concentrations are leading to off-target effects or receptor desensitization.
-
Off-Target Assessment: While specific off-target effects of this compound are not extensively documented, it is a common phenomenon with many drugs at higher concentrations.[5][6] Consider screening for activity at other relevant receptors if unexpected behaviors are observed.
-
Lower Dose Range Exploration: The principle that lower effective doses can reduce off-target effects is well-established.[7] Ensure your dose-response analysis includes a wide range of doses, particularly at the lower end, to identify the optimal therapeutic window.
-
Data Presentation
Table 1: Potentiation of α4β2 nAChR Stoichiometries by this compound
| nAChR Stoichiometry | Agonist | This compound Concentration | Effect on Maximal ACh Response | Reference |
| (α4)3(β2)2 (Low-Sensitivity) | Acetylcholine | 1 µM | ~250% increase | [8] |
| (α4)2(β2)3 (High-Sensitivity) | Acetylcholine | 1 µM | ~190% increase | [8] |
Table 2: Effect of this compound on ACh EC50 at α4β2 nAChRs
| nAChR Stoichiometry | Condition | ACh EC50 (µM) | Reference |
| (α4)3(β2)2 (Low-Sensitivity) | Control | 113 ± 26 | [8] |
| (α4)3(β2)2 (Low-Sensitivity) | + 1 µM this compound | 71 ± 25 | [8] |
| (α4)2(β2)3 (High-Sensitivity) | Control | 1.7 ± 0.1 | [8] |
| (α4)2(β2)3 (High-Sensitivity) | + 1 µM this compound | 2.1 ± 0.1 | [8] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is a standard method for characterizing the effects of compounds on ion channels expressed in a heterologous system.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2) at appropriate ratios to express different stoichiometries.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the agonist (e.g., acetylcholine) at a specific concentration in the absence and presence of this compound.
-
Record the elicited currents using a voltage-clamp amplifier.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents. Construct dose-response curves to determine EC50 and maximal efficacy.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Recommended experimental workflow for this compound studies.
Caption: Logical relationship of pitfalls and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of (α4)2(β2)3, but not (α4)3(β2)2, Nicotinic Acetylcholine Receptors Reduces Nicotine Self-Administration and Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for dissolving and diluting LY-2087101 for cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and diluting LY-2087101 for use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in your cell culture medium.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] However, the tolerance to DMSO can be cell-line dependent. It is considered best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent on cell viability and function.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A3: This is a common issue with hydrophobic compounds. While this compound is soluble in a pure organic solvent like DMSO, its solubility can dramatically decrease when diluted into an aqueous environment like cell culture media. The significant drop in DMSO concentration upon dilution can cause the compound to "crash out" of the solution.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: Several techniques can help prevent precipitation. These include adding the DMSO stock solution dropwise to pre-warmed media while gently vortexing, performing serial dilutions in the culture medium, and ensuring the final concentration of this compound does not exceed its solubility limit in the aqueous solution.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). It potentiates the activity of α7, α4β2, and α4β4 nAChRs, meaning it enhances the response of these receptors to their natural agonist, acetylcholine (ACh).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution to the culture medium. | - Rapid change in solvent polarity.- High final concentration of this compound. | - Add the DMSO stock solution dropwise to pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[2]- Perform a serial dilution of the stock solution in the cell culture medium to determine the highest soluble concentration. |
| The cell culture medium becomes cloudy over time after the addition of this compound. | - Compound instability in the aqueous environment.- Temperature fluctuations affecting solubility. | - Prepare fresh dilutions of this compound for each experiment.- Ensure the medium is maintained at a constant 37°C after the addition of the compound. |
| Inconsistent or unexpected biological results. | - Inaccurate pipetting of the stock solution.- Cell line sensitivity to the final DMSO concentration. | - Calibrate pipettes regularly.- Include a vehicle control with the same final DMSO concentration to assess solvent effects. |
| Visible crystals or film in the stock solution vial. | - Compound has come out of solution during storage. | - Gently warm the stock solution in a 37°C water bath for 5-10 minutes and vortex to redissolve. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.84 | 100 |
| Ethanol | 3.18 | 10 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 318.39 g/mol . To prepare a 10 mM stock solution, weigh out 3.18 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.
-
Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Diluting this compound in Cell Culture Media
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or culture plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Ensure the required volume of your complete cell culture medium is pre-warmed to 37°C.
-
Prepare the working solution (Example for a final concentration of 10 µM): a. To achieve a final concentration of 10 µM, you will perform a 1:1000 dilution of the 10 mM stock solution. b. Add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%. c. Crucially , add the 1 µL of stock solution dropwise to the medium while gently swirling the tube or plate to ensure rapid and even dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO without the compound to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO to 1 mL of medium for a 0.1% final DMSO concentration).
-
Immediate Use: Use the freshly prepared this compound-containing medium for your cell-based assays immediately to minimize the risk of precipitation or degradation.
Visualizations
Caption: Workflow for this compound Dilution
Caption: this compound Mechanism of Action
References
Avoiding experimental artifacts with LY-2087101 in high-throughput screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when using LY-2087101 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2] It potentiates the activity of several nAChR subtypes, including α7, α4β2, and α4β4, while showing selectivity against α3β4 subtypes.[1] Its mechanism of action involves binding to an allosteric site within the transmembrane region of the nAChR, which enhances the receptor's response to an agonist like acetylcholine.[1][2]
Q2: What are the common experimental formats used for screening this compound and similar nAChR PAMs?
A2: High-throughput screening for nAChR PAMs typically employs cell-based functional assays that measure changes in ion flux or membrane potential. The most common format is a fluorescent calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR), as nAChRs are permeable to Ca2+.
Q3: What are the potential sources of experimental artifacts when screening this compound in HTS?
A3: Potential artifacts can be broadly categorized as compound-dependent and assay-dependent. Compound-dependent artifacts for this compound may include:
-
Fluorescence Interference: As a thiazole-containing compound, this compound has the potential to be intrinsically fluorescent, which can interfere with fluorescence-based assays.[3]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit or activate proteins, leading to false-positive results.[4][5]
-
Cytotoxicity: At certain concentrations, this compound may exhibit cytotoxicity, which can confound assay readouts, particularly in cell-based assays.
Assay-dependent artifacts can arise from instrumentation, plate effects, and reagent instability.
Q4: How can I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[1] For HTS applications, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Troubleshooting Guides
Troubleshooting Unexpected Assay Results
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell plating, compound precipitation, or edge effects. | Ensure uniform cell seeding density. Visually inspect compound plates for precipitation. Consider using barrier plates or avoiding the outer wells. |
| "Bell-shaped" dose-response curve | At high concentrations, some PAMs can exhibit inhibitory effects or induce receptor desensitization.[6] It could also be an artifact of compound aggregation. | Extend the dose-response curve to lower concentrations. Perform an aggregation counter-screen. |
| No potentiation observed | Incorrect agonist concentration, inactive compound, or unsuitable cell line. | Optimize the agonist concentration to a sub-maximal level (e.g., EC20). Verify the identity and purity of this compound. Ensure the cell line expresses the target nAChR subtypes. |
| Apparent activity in control cells (not expressing the target receptor) | Off-target effects, cytotoxicity, or assay interference. | Perform a counter-screen using the parental cell line. Conduct a cytotoxicity assay in parallel. Check for fluorescence interference. |
Troubleshooting Compound-Specific Artifacts
| Artifact | Screening Method for Detection | Mitigation Strategy |
| Fluorescence Interference | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. | If interference is observed, consider a different fluorescent dye with a shifted spectrum or use a non-fluorescence-based detection method (e.g., label-free). |
| Compound Aggregation | Dynamic Light Scattering (DLS) or a β-lactamase counter-screen with and without detergent (e.g., Triton X-100).[5][7] | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Test the compound at lower concentrations. |
| Cytotoxicity | Standard cell viability assays such as MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®).[8] | Determine the cytotoxic concentration range and perform primary screens at non-toxic concentrations. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 318.39 g/mol | [1] |
| Solubility | ≤ 100 mM in DMSO, ≤ 10 mM in ethanol | [1] |
| Storage | Store at +4°C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Potentiation of ACh-induced currents (in Xenopus oocytes) | Imax ≈ 840% for (α4)3(β2)2 nAChRs, Imax ≈ 460% for (α4)2(β2)3 nAChRs | [9] |
Experimental Protocols
Protocol for FLIPR Calcium Flux Assay for nAChR PAMs (384-well format)
This protocol is a representative method and may require optimization for specific cell lines and equipment.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., α7 or α4β2)
-
Cell culture medium
-
Poly-D-lysine coated 384-well black-wall, clear-bottom plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit)[10][11][12]
-
Agonist (e.g., Acetylcholine)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions.
-
Add an equal volume of the loading buffer to each well (e.g., 25 µL to 25 µL of media).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Compound and Agonist Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer in a separate 384-well plate (the "compound plate").
-
Prepare the agonist solution in assay buffer at a concentration that is 4-5x the final desired EC20 concentration.
-
-
FLIPR Assay:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Set the instrument to first add the compound from the compound plate to the cell plate and incubate for a desired period (e.g., 5-15 minutes) to allow the PAM to interact with the receptor.
-
Next, add the agonist solution to the cell plate.
-
Measure the fluorescence signal immediately before and after the addition of the agonist. Data is typically collected for 2-3 minutes.
-
Protocol for Detecting Compound Aggregation using a β-Lactamase Assay
This protocol is adapted from established methods for identifying aggregate-based inhibitors.[7]
Materials:
-
AmpC β-lactamase
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., PBS)
-
This compound
-
Triton X-100
-
96-well clear plates
-
Plate reader
Procedure:
-
Prepare two sets of wells for each concentration of this compound to be tested.
-
In one set of wells, add this compound to the assay buffer.
-
In the second set of wells, add this compound to the assay buffer containing 0.01% Triton X-100.
-
Add β-lactamase to all wells and incubate for 5 minutes.
-
Add nitrocefin to all wells to initiate the reaction.
-
Measure the absorbance at 486 nm over time.
-
Interpretation: If this compound is an aggregator, its inhibitory activity on β-lactamase will be significantly reduced in the presence of Triton X-100.
Protocol for Assessing Cytotoxicity using an ATP-based Assay
This is a general protocol using a commercially available kit like CellTiter-Glo®.
Materials:
-
Cells used in the primary HTS assay
-
Cell culture medium
-
White, opaque-walled 96- or 384-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in the assay plate at the same density as the primary screen.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the primary HTS assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well (equal volume to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Interpretation: A decrease in luminescence indicates a reduction in the number of viable cells and thus, cytotoxicity.
Visualizations
Caption: Signaling pathway of nAChR potentiation by this compound.
Caption: Experimental workflow for a FLIPR-based HTS assay.
Caption: Decision tree for troubleshooting HTS hits.
References
- 1. LY 2087101 | Nicotinic (a7) Receptor Modulators: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ejournals.eu [ejournals.eu]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
A Comparative Analysis of LY-2087101 and PNU-120596 in Preclinical Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), LY-2087101 and PNU-120596. Both compounds have been investigated for their potential as cognitive enhancers in various animal models. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance and methodologies.
Mechanism of Action: Enhancing Cholinergic Signaling
Both this compound and PNU-120596 act as positive allosteric modulators of the α7 nAChR.[1][2] This means they do not directly activate the receptor themselves but bind to a different site on the receptor protein, enhancing the effect of the endogenous agonist, acetylcholine (ACh).[3] This modulation leads to an increased influx of calcium ions (Ca2+) upon ACh binding, which is believed to be a key mechanism for improving synaptic plasticity and, consequently, cognitive functions like learning and memory.[4] While both are PAMs of the α7 nAChR, this compound has also been shown to potentiate α4β2* nAChRs, suggesting a broader mechanism of action compared to the more selective PNU-120596.[5]
Signaling pathway of α7 nAChR PAMs.
Quantitative Data Presentation
The following table summarizes the quantitative data from various preclinical studies investigating the cognitive-enhancing effects of this compound and PNU-120596.
| Compound | Animal Model | Cognitive Domain | Behavioral Task | Dosage | Key Findings |
| PNU-120596 | Scopolamine-treated rats | Recognition Memory | Novel Object Recognition | 0.1 mg/kg (sub-effective dose) in combination with donepezil, galantamine, or memantine | Restored object recognition memory.[2] |
| PNU-120596 | Sub-chronic PCP-treated female rats | Executive Function / Cognitive Flexibility | Attentional Set-Shifting Task | 10 mg/kg (s.c.) | Significantly improved performance in the extra-dimensional shift (EDS) phase (p < 0.001).[6][7] |
| PNU-120596 | LPS-treated mice | Spatial Memory | Y-maze | 1 or 4 mg/kg | Prevented LPS-induced cognitive deficits.[8] |
| PNU-120596 | Aged, cognitively-impaired rats | Spatial Learning and Memory | Water Maze | Not specified (in combination with a subthreshold dose of donepezil) | Improved performance in the water maze task.[9] |
| This compound | Rat | Neurotransmission | Electrophysiology in hippocampal neurons | Not applicable | Potentiated agonist-induced, α7 and non-α7 receptor-mediated, GABAergic postsynaptic currents.[5] |
| This compound | Rat | Dopaminergic activity | Electrophysiology in ventral tegmental area | Not applicable | Enhanced nicotine-stimulated firing increase in dopamine neurons (mediated by α4β2* receptors).[5] |
Experimental Protocols
Attentional Set-Shifting Task (for PNU-120596)
-
Subjects: Adult female hooded Lister rats.
-
Cognitive Impairment Model: Sub-chronic administration of phencyclidine (PCP) at a dose of 2 mg/kg, intraperitoneally (i.p.), twice daily for 7 days, followed by a 7-day washout period.[6][7]
-
Apparatus: A digging-based task where rats are required to discriminate between two bowls based on olfactory or tactile cues.
-
Procedure: The task consists of a series of discriminations, including simple discrimination, compound discrimination, intradimensional shift, and extradimensional shift (EDS). The EDS phase is particularly sensitive to deficits in cognitive flexibility.
-
Drug Administration: PNU-120596 (10 mg/kg) was administered subcutaneously (s.c.) before testing.[6][7]
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of six consecutive correct trials. Statistical analysis is typically performed using a two-way ANOVA.[7]
Novel Object Recognition (NOR) Task (for PNU-120596)
-
Subjects: Rats.
-
Cognitive Impairment Model: Scopolamine-induced amnesia.[2]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
-
Drug Administration: PNU-120596 was administered at a sub-effective dose of 0.1 mg/kg in combination with other pro-cognitive agents.[2]
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.
Experimental workflow for cognitive enhancers.
Concluding Remarks
Both this compound and PNU-120596 show promise as cognitive enhancers by modulating the α7 nAChR. PNU-120596 has been more extensively characterized in behavioral models of cognitive dysfunction, demonstrating efficacy in reversing deficits in recognition memory and executive function.[2][6][7] this compound's broader activity on both α7 and α4β2* receptors suggests it may have a different, potentially wider, therapeutic window, though more in-vivo cognitive data is needed for a direct comparison.[5] The choice between these compounds for further research and development may depend on the specific cognitive domain being targeted and the desired receptor selectivity profile. The provided experimental protocols can serve as a foundation for designing future comparative studies.
References
- 1. Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors enhances recognition memory and cognitive flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY-2087101 and NS-1738 for α7 nAChR Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), LY-2087101 and NS-1738. Both compounds are classified as Type I PAMs, primarily enhancing the peak agonist-evoked current with minimal impact on the receptor's desensitization kinetics.[1][2] This guide synthesizes available experimental data to objectively compare their pharmacological profiles, mechanisms of action, and the experimental protocols used for their characterization.
Executive Summary
| Feature | This compound | NS-1738 |
| PAM Type | Type I[1][3] | Type I[1][4] |
| Primary Effect | Increases peak agonist-evoked current[3] | Increases peak agonist-evoked current[4] |
| Effect on Desensitization | Minimal to no effect[3] | Minimal to no effect[4] |
| Binding Site (Putative) | Transmembrane Domain[3] | Extracellular Domain[5][6] |
| Selectivity | Potentiates α7, α4β2, and α4β4 nAChRs; selective against α3β4[1] | Selective for α7 nAChR[1] |
Quantitative Analysis of α7 nAChR Potentiation
Direct comparative studies providing head-to-head quantitative data for this compound and NS-1738 under identical experimental conditions are limited. The following tables summarize available data from independent studies. It is important to consider that variations in experimental systems (e.g., cell type, agonist concentration) can influence the observed potency and efficacy.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay Type | Cell Line/System | Agonist (Concentration) | EC50 of Potentiation | Maximal Potentiation (% of control) | Reference |
| NS-1738 | Fluorescence (Ca2+ flux) | GH4C1 cells expressing human α7 nAChR | Acetylcholine (EC20) | 1.8 µM | 776% | [7] |
| This compound | Electrophysiology | Xenopus oocytes expressing wild-type human α7 nAChR | Acetylcholine (EC20) | Not explicitly reported | Potentiation observed, but specific maximal fold-increase not stated in available literature. | [3] |
Note: The lack of a reported EC50 value for this compound's potentiation of wild-type α7 nAChR in the reviewed literature presents a limitation for direct potency comparison.
Mechanism of Action and Signaling Pathways
Both this compound and NS-1738 enhance the function of the α7 nAChR by binding to an allosteric site, a location distinct from the acetylcholine binding site. This binding event is thought to induce a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist, thereby potentiating the ionic current, primarily carried by Ca2+ ions.[1][8]
The influx of calcium through the α7 nAChR channel acts as a crucial second messenger, initiating a cascade of intracellular signaling events.[9] Key downstream pathways activated by α7 nAChR potentiation include:
-
PI3K/Akt Pathway: This pathway is critically involved in cell survival and neuroprotection.[9]
-
JAK2/STAT3 Pathway: This pathway plays a role in anti-inflammatory signaling.[10]
-
ERK/MAPK Pathway: This pathway is associated with synaptic plasticity and cellular proliferation.[10][11]
The differential binding sites of this compound (transmembrane) and NS-1738 (extracellular) may lead to subtle differences in their modulation of receptor conformation and subsequent signaling, though both are classified as Type I PAMs.[3][5][6]
Experimental Protocols
The characterization of α7 nAChR potentiators like this compound and NS-1738 predominantly relies on two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and calcium imaging in mammalian cell lines.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the direct measurement of ion channel activity in response to agonists and modulators.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV.
-
The agonist (e.g., acetylcholine at an EC20 concentration) is applied to elicit a baseline current response.
-
The PAM (this compound or NS-1738) is then co-applied with the agonist, and the potentiated current response is recorded.
-
-
Data Analysis: The peak amplitude of the potentiated current is compared to the baseline current to determine the fold-potentiation. Dose-response curves are generated by applying a range of PAM concentrations to calculate the EC50.
Calcium Imaging using Fluo-4 AM in Mammalian Cells
This method measures the increase in intracellular calcium concentration upon α7 nAChR activation and potentiation.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO, or SH-SY5Y) is cultured on glass-bottom dishes or microplates. The cells are then transiently or stably transfected with the cDNA for the human α7 nAChR.
-
Dye Loading: The cells are incubated with the calcium-sensitive fluorescent dye Fluo-4 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C. Pluronic F-127 is often included to aid in dye solubilization.
-
De-esterification: After loading, the cells are washed and incubated for a further 20-30 minutes to allow for the complete de-esterification of the Fluo-4 AM to its active, calcium-binding form.
-
Imaging:
-
The cells are placed on a fluorescence microscope or a plate reader equipped for fluorescence measurements.
-
A baseline fluorescence reading is established.
-
The agonist (e.g., acetylcholine) is applied, and the initial increase in fluorescence is recorded.
-
The PAM (this compound or NS-1738) is then co-applied with the agonist, and the potentiated fluorescence response is measured.
-
-
Data Analysis: The change in fluorescence intensity (ΔF/F0) is calculated to quantify the increase in intracellular calcium. Dose-response curves are generated to determine the EC50 of potentiation.
Visualizations
Figure 1: Experimental workflows for characterizing α7 nAChR PAMs.
Figure 2: Simplified signaling pathway of α7 nAChR potentiation.
References
- 1. mdpi.com [mdpi.com]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurofit.com [neurofit.com]
- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of LY-2087101 and Donepezil on Nicotinic Acetylcholine Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the positive allosteric modulator (PAM) LY-2087101 and the acetylcholinesterase inhibitor (AChEI) donepezil on the function of nicotinic acetylcholine receptors (nAChRs). The information presented is supported by experimental data to assist researchers in understanding the distinct mechanisms and functional consequences of these two compounds.
Executive Summary
This compound and donepezil both enhance cholinergic signaling, a critical component in cognitive processes, but through fundamentally different mechanisms. This compound directly modulates the nAChR protein, acting as a positive allosteric modulator that potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). In contrast, donepezil indirectly enhances nAChR activation by inhibiting the enzyme responsible for ACh degradation, thereby increasing the synaptic concentration of ACh. This guide will delve into their specific effects on nAChR function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Mechanisms of Action
This compound is a selective positive allosteric modulator of α7, α4β2, and α4β4 nAChRs.[1] As a Type I PAM for the α7 nAChR, it primarily enhances the peak current response evoked by an agonist without significantly altering the receptor's desensitization kinetics.[2][3] This means that this compound amplifies the physiological signal of ACh without prolonging the receptor's active state, which may reduce the potential for excitotoxicity.[2] It is thought to bind within the transmembrane region of the nAChR.[1]
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that hydrolyzes acetylcholine.[4][5][6] By inhibiting AChE, donepezil increases the concentration and duration of ACh in the synaptic cleft, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.[7][8] Its effect on nAChRs is therefore indirect and dependent on the presence of endogenous ACh. Chronic administration of donepezil has been shown to upregulate the number of nAChRs in certain brain regions.[9][10] Furthermore, the neuroprotective effects of donepezil are believed to be mediated, at least in part, through nAChR stimulation and the subsequent activation of intracellular signaling pathways such as the PI3K/Akt pathway.[11]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and donepezil on nAChR function based on available experimental data.
Table 1: Effect of this compound on ACh-Evoked Currents in Xenopus Oocytes Expressing Human nAChRs
| nAChR Subtype | Stoichiometry | Agonist | This compound Concentration | Effect on Maximal Response (Imax) | Reference |
| α4β2 | (α4)3(β2)2 (Low Sensitivity) | Acetylcholine | 1 µM | ~840% potentiation | |
| α4β2 | (α4)2(β2)3 (High Sensitivity) | Acetylcholine | 1 µM | ~460% potentiation |
Table 2: Effect of Chronic Donepezil Administration on nAChR Levels in Rat Brain
| Brain Region | nAChR Subtype Measured | Donepezil Dose | Duration | Change in Receptor Binding | Reference |
| Cortex | Non-α7 (using [3H]-epibatidine) | 1.4 µmol/kg/day | 14 days | 126% of control | [9] |
| Cortex | Non-α7 (using [3H]-epibatidine) | 4.8 µmol/kg/day | 14 days | 127% of control | [9] |
| Cortex | α7 (using [3H]-MLA) | 1.4 µmol/kg/day | 14 days | 124% of control | [9] |
| Cortex | α7 (using [3H]-MLA) | 4.8 µmol/kg/day | 14 days | 114% of control | [9] |
| Hippocampus | Non-α7 (using [3H]-epibatidine) | 1.4 µmol/kg/day | 14 days | 135% of control | [9] |
| Hippocampus | Non-α7 (using [3H]-epibatidine) | 4.8 µmol/kg/day | 14 days | 125% of control | [9] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Assessing this compound Effects on nAChRs in Xenopus Oocytes
This protocol is designed to measure the potentiation of agonist-evoked currents by this compound on specific nAChR subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Treat with collagenase to defolliculate the oocytes.
- Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2).
- Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Establish a baseline by perfusing the oocyte with the saline solution.
- Apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) to record the control current.
- After a washout period, co-apply the agonist with the desired concentration of this compound and record the potentiated current.
- Perform a full dose-response curve for the agonist in the presence and absence of this compound to determine changes in EC50 and Imax.
3. Data Analysis:
- Measure the peak amplitude of the inward currents.
- Calculate the percentage potentiation by this compound compared to the control agonist response.
- Fit dose-response data to the Hill equation to determine EC50 and Imax values.
Receptor Binding Assay for Assessing Donepezil-Induced nAChR Upregulation
This protocol is used to quantify the density of nAChRs in brain tissue from animals treated with donepezil.
1. Animal Treatment and Tissue Preparation:
- Administer donepezil or vehicle to rodents for a specified period (e.g., 14 days).
- Euthanize the animals and rapidly dissect the brain regions of interest (e.g., cortex, hippocampus).
- Homogenize the tissue in ice-cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Radioligand Binding:
- In a 96-well plate, add a known amount of membrane protein to each well.
- Add a saturating concentration of a radiolabeled nAChR ligand (e.g., [3H]-epibatidine for non-α7 nAChRs or [3H]-methyllycaconitine ([3H]-MLA) for α7 nAChRs).
- For the determination of non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., nicotine) to a separate set of wells.
- Incubate the plates to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Express the results as fmol of radioligand bound per mg of protein.
- Compare the specific binding in the donepezil-treated group to the vehicle-treated control group to determine the percentage change in receptor density.
Visualizations
Signaling Pathways
References
- 1. multichannelsystems.com [multichannelsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ifsc.usp.br [ifsc.usp.br]
Unveiling the Binding Site of LY-2087101: A Comparative Guide to its Cross-Validation with Receptor Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the positive allosteric modulator (PAM) LY-2087101 with other alternatives, focusing on the cross-validation of its binding site on the α4β2 nicotinic acetylcholine receptor (nAChR) through receptor mutagenesis studies. The experimental data and protocols cited herein offer a comprehensive resource for understanding the molecular interactions and functional consequences of modulating this critical therapeutic target.
Comparative Analysis of α4β2 nAChR Positive Allosteric Modulators
This compound is a potent positive allosteric modulator of α4β2 nAChRs, a receptor subtype implicated in various neurological and psychiatric disorders. Its mechanism of action involves binding to a site distinct from the orthosteric site for the endogenous agonist acetylcholine (ACh), thereby enhancing the receptor's response to ACh.[1] To validate the binding site of this compound, extensive receptor mutagenesis studies have been conducted. This section compares the effects of this compound with other well-characterized α4β2 nAChR PAMs, desformylflustrabromine (dFBr) and NS-9283.
Quantitative Data on PAM Potentiation at Wild-Type and Mutant α4β2 nAChRs
The following tables summarize the quantitative data from electrophysiological studies on Xenopus oocytes expressing wild-type or mutant human α4β2 nAChRs. The data illustrate how specific amino acid substitutions within the α4 subunit impact the potentiation of ACh-induced currents by this compound and its comparators. The α4β2 receptor can exist in two main stoichiometries: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[2]
Table 1: Potentiation of ACh-Induced Currents by this compound at Wild-Type α4β2 nAChRs [3][4]
| Receptor Stoichiometry | Potentiation Imax (%) |
| (α4)3(β2)2 (Low-Sensitivity) | ~840 |
| (α4)2(β2)3 (High-Sensitivity) | ~450 |
Table 2: Effect of α4 Subunit Mutations on this compound Potentiation of (α4)3(β2)2 nAChRs [3][5]
| Mutation | Effect on this compound Potentiation |
| α4Leu256 | Significantly reduced |
| α4Leu260 | Significantly reduced |
| α4Phe316 | Significantly reduced |
| α4Gly613 | Markedly reduced |
Table 3: Comparative Efficacy and Potency of α4β2 nAChR PAMs [3][6][7][8]
| Compound | Receptor Target | EC50 (Potentiation) | Maximum Efficacy (Imax) | Key Features |
| This compound | (α4)3(β2)2 nAChR | Not explicitly stated in search results | ~840% | Potentiates both LS and HS isoforms; requires α4 subunit. |
| dFBr | (α4)3(β2)2 nAChR | ~0.2 µM | Not explicitly stated in search results | Shares binding sites with this compound. |
| NS-9283 | (α4)3(β2)2 nAChR | ~1 µM | Not explicitly stated in search results | Selective for the (α4)3(β2)2 stoichiometry. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's binding site.
Receptor Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the cDNA of the human nAChR α4 subunit. This is typically achieved using PCR-based methods with primers containing the desired mutation. The mutated cDNA is then sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
Expression of nAChRs in Xenopus laevis Oocytes
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated by treatment with collagenase.
-
cRNA Injection: The cRNAs encoding the wild-type or mutant nAChR subunits (α4 and β2) are mixed in a specific ratio and injected into the oocytes.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the oocyte membrane.[9]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Placement: An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a saline solution.
-
Electrode Impalement: Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.[10][11]
-
Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential (typically -50 to -70 mV).
-
Drug Application: Acetylcholine (ACh) is applied to the oocyte to elicit an inward current mediated by the nAChRs. To study the effect of PAMs, the modulator (e.g., this compound) is co-applied with ACh.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as the maximum current response (Imax) and the concentration of agonist that produces a half-maximal response (EC50).[12]
Visualizing the Scientific Process and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validating the binding site of this compound and the signaling pathways of the α4β2 nAChR.
Caption: Experimental workflow for cross-validation of this compound's binding site.
References
- 1. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 7. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking LY-2087101: A Comparative Guide to Positive Allosteric Modulators of the α4β2 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY-2087101 with other notable positive allosteric modulators (PAMs) of the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a crucial target in the central nervous system for therapeutic development in areas such as cognitive enhancement and smoking cessation. This document summarizes key performance data, details experimental methodologies, and visualizes essential pathways and workflows to aid in research and development decisions.
Introduction to α4β2 nAChR Positive Allosteric Modulation
The α4β2 nAChR, a ligand-gated ion channel, is the most abundant nicotinic receptor subtype in the brain. It exists in two primary stoichiometries: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform. Positive allosteric modulators represent a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), rather than directly activating the receptor. This can lead to a more nuanced modulation of cholinergic signaling with a potentially lower risk of receptor desensitization and off-target effects compared to orthosteric agonists.
This guide focuses on this compound, a (2-amino-5-keto)thiazole analog, and benchmarks it against two other well-characterized α4β2 PAMs: desformylflustrabromine (dFBr) and NS-9283.
Comparative Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of this compound, dFBr, and NS-9283 on the two major stoichiometries of the human α4β2 nAChR. Data is compiled from studies utilizing two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the respective receptor subtypes.
Table 1: Potentiation of the Low-Sensitivity (LS) (α4)3(β2)2 α4β2 nAChR
| Compound | Potentiation EC50 (µM) | Maximal Potentiation (Imax as % of ACh response) | Effect on Agonist Potency |
| This compound | 1.4[1][2] | ~840%[1][2] | Enhances potency and maximal efficacy[3] |
| dFBr | 0.2[4] | Not explicitly stated for LS, but potentiates both isoforms | Increases peak ACh response[5] |
| NS-9283 | ~1.0[6][7] | No significant effect on Emax[8] | Increases ACh potency ~60-fold[8] |
Table 2: Potentiation of the High-Sensitivity (HS) (α4)2(β2)3 α4β2 nAChR
| Compound | Potentiation EC50 (µM) | Maximal Potentiation (Imax as % of ACh response) | Effect on Agonist Potency |
| This compound | 1.9[1][2] | ~460%[1][2] | Enhances potency and maximal efficacy[3] |
| dFBr | Not explicitly stated for HS, but potentiates both isoforms | Increases peak ACh response[5] | Increases peak ACh response[5] |
| NS-9283 | No significant potentiation[9] | No significant potentiation[9] | No significant potentiation[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the α4β2 nAChR signaling pathway and a typical experimental workflow for evaluating PAMs.
Caption: Signaling pathway of the α4β2 nAChR and its modulation by a PAM.
Caption: A typical experimental workflow for characterizing α4β2 PAMs.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is widely used for studying the properties of ion channels expressed in a heterologous system.[10]
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits. A 1:10 or 10:1 ratio of α4:β2 cRNA is used to favor the expression of the HS or LS stoichiometry, respectively.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[11]
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[12]
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC10-EC30) to establish a baseline current.
-
Co-apply the PAM with ACh and record the potentiated current.
-
To determine the EC50 and Imax of potentiation, apply a fixed concentration of ACh with varying concentrations of the PAM.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by ACh in the absence and presence of the PAM.
-
Normalize the potentiated responses to the control ACh response.
-
Plot the normalized response as a function of PAM concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.
-
Whole-Cell Patch Clamp in HEK-293 Cells
This technique allows for the study of ion channel function in a mammalian cell line with greater control over the intracellular environment.[13]
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Stably or transiently transfect the cells with plasmids encoding the human α4 and β2 nAChR subunits.[14]
-
-
Electrophysiological Recording:
-
Obtain a gigaseal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
The intracellular solution in the pipette typically contains (in mM): 140 KCl, 5.4 NaCl, 1.8 CaCl2, 1.7 MgCl2, and 10 HEPES, pH adjusted to 7.4 with KOH.[15]
-
Rapidly perfuse the cell with an extracellular solution containing ACh to elicit a current.
-
Co-perfuse with ACh and the PAM to measure potentiation.
-
-
Data Analysis:
-
Similar to the TEVC method, measure peak current amplitudes, normalize the data, and generate concentration-response curves to determine EC50 and Imax values.
-
Conclusion
This compound is a potent PAM of both the high- and low-sensitivity stoichiometries of the α4β2 nAChR, primarily acting to increase the maximal efficacy of acetylcholine. In contrast, NS-9283 is a selective modulator of the low-sensitivity isoform, predominantly increasing the potency of acetylcholine. Desformylflustrabromine (dFBr) also potentiates both isoforms and has a high potency. The choice of a PAM for research or therapeutic development will depend on the desired pharmacological profile. For instance, a PAM that enhances maximal efficacy, like this compound, may be beneficial in conditions with a significant loss of receptor number or function. Conversely, a PAM that increases agonist potency, such as NS-9283, might be more suitable for fine-tuning synaptic transmission where receptor numbers are relatively normal. This guide provides the foundational data and methodologies to assist in making these informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 7. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NS 9283 | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 9. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. researchgate.net [researchgate.net]
- 13. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Variant in Nicotinic Receptor α4-Subunit Causes Sleep-Related Hyperkinetic Epilepsy via Increased Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LY-2087101 and Other Nicotinic Acetylcholine Receptor Positive Allosteric Modulators on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of LY-2087101 and other positive allosteric modulators (PAMs) on neuronal activity, with a focus on nicotinic acetylcholine receptors (nAChRs). The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the interpretation of experimental data.
Introduction to Nicotinic Acetylcholine Receptor Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in various cognitive processes, including learning, memory, and attention.[1] Their dysfunction has been implicated in several neurological and psychiatric disorders. Positive allosteric modulators are compounds that bind to a site on the receptor that is different from the acetylcholine binding site.[2] This binding enhances the receptor's response to acetylcholine, leading to an amplification of cholinergic signaling. This modulation can occur through an increase in the potency of the agonist, an increase in the maximal channel opening, or a slowing of the receptor's desensitization.
This compound is a PAM that has been shown to potentiate both α7 and α4β2* nAChRs.[3][4] This guide compares the effects of this compound with other well-characterized nAChR PAMs, providing available quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of nAChR Positive Allosteric Modulators
The following tables summarize the in vitro and in vivo effects of this compound and selected alternative PAMs for α7 and α4β2 nAChRs.
In Vitro Electrophysiological Effects
| Compound | Receptor Subtype | Preparation | Agonist | Potentiation (Imax %) | EC50 / IC50 | Reference |
| This compound | (α4)3(β2)2 | Xenopus Oocytes | Acetylcholine | ~840% | Potentiation EC50: ~1 µM | [4][5] |
| (α4)2(β2)3 | Xenopus Oocytes | Acetylcholine | ~450% | Potentiation EC50: ~1 µM | [4][5] | |
| PNU-120596 | α7 | Rat Hippocampal Neurons | Acetylcholine (1 mM) | - | - | [6] |
| α7 | Xenopus Oocytes | Acetylcholine | >9-fold increase in peak response | EC50: 216 nM | [3][7] | |
| NS-1738 | α7 | GH4C1 cells | Acetylcholine | ~6-fold enhancement of maximal efficacy | - | [8] |
| α7 | Xenopus Oocytes | Acetylcholine | ~2-fold enhancement of maximal efficacy | - | [8] | |
| NS9283 | α4β2* | - | Acetylcholine/Nicotine | - | EC50: ~1 µM | [9] |
| CMPI | (α4)3(β2)2 | Xenopus Oocytes | Acetylcholine (10 µM) | 314 ± 17% | EC50: 0.26 ± 0.05 µM | [10] |
| (α4)2(β2)3 | Xenopus Oocytes | Acetylcholine | No potentiation, inhibition at higher concentrations | IC50: 0.6 ± 0.2 µM | [10] |
In Vivo Effects on Neuronal Activity and Behavior
| Compound | Model System | Neuronal Effect | Behavioral Outcome | Reference |
| This compound | Rat | Enhanced nicotine-stimulated firing of dopamine neurons in the ventral tegmental area. | Not specified in searched literature. | [[“]] |
| PNU-120596 | Rat | Increased frequency of ACh-evoked GABAergic postsynaptic currents in hippocampal pyramidal neurons. | Improved auditory gating deficit caused by amphetamine. | [6] |
| NS-1738 | Rodent | Not specified in searched literature. | Pro-cognitive properties. | [[“]] |
| NS9283 | Rat | Not specified in searched literature. | Enhanced analgesic response to a partial nAChR agonist in a formalin pain model. | [12] |
| CMPI | Not specified | Not specified in searched literature. | Not specified in searched literature. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by nAChRs and a typical experimental workflow for characterizing nAChR PAMs.
Caption: nAChR Signaling Pathway.
Caption: Experimental Workflow for PAM Characterization.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from methodologies used to characterize the effects of nAChR PAMs on receptor currents.[4][5][10]
Objective: To measure the potentiation of acetylcholine-evoked currents by this compound and alternative PAMs on specific nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Mature female Xenopus laevis
-
Collagenase solution
-
Oocyte recording solution (ND96)
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Perfusion system
-
Acetylcholine and PAM solutions
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Once a stable baseline response is established, co-apply the PAM with acetylcholine.
-
Record the potentiation of the current amplitude.
-
To determine the EC50 of potentiation, apply a range of PAM concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of the PAM.
-
Calculate the percentage of potentiation.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50.
-
Whole-Cell Voltage-Clamp Recording in Neuronal Slices
This protocol is based on methods for studying the effects of nAChR modulators on synaptic transmission in brain slices.[6]
Objective: To measure the effect of this compound and alternative PAMs on neuronal activity, such as postsynaptic currents or firing rate.
Materials:
-
Rodent brain slices (e.g., hippocampus or ventral tegmental area)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ resistance)
-
Internal pipette solution
-
Acetylcholine and PAM solutions
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Identify a target neuron under a microscope.
-
Establish a whole-cell patch-clamp configuration.
-
-
Data Acquisition (Voltage-Clamp):
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Establish a stable baseline of spontaneous or evoked synaptic activity.
-
Bath-apply the PAM and observe changes in the amplitude and frequency of synaptic currents.
-
-
Data Acquisition (Current-Clamp):
-
Record the resting membrane potential and spontaneous firing rate of the neuron.
-
Apply the PAM and measure changes in membrane potential and firing frequency.
-
-
Data Analysis:
-
Analyze synaptic events for changes in amplitude, frequency, and kinetics.
-
Measure changes in neuronal firing rate and membrane potential.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Conclusion
This compound demonstrates potent positive allosteric modulation of both α7 and α4β2* nAChRs. Its profile suggests it can significantly enhance nAChR-mediated neuronal activity. When compared to other PAMs, the choice of compound will depend on the specific research question, including the desired receptor subtype selectivity and the type of neuronal modulation being investigated. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of nAChR modulation. Further head-to-head comparative studies under identical experimental conditions are needed to fully delineate the relative efficacy and potency of these compounds.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC-mediated GABAergic enhancement of dopaminergic responses: implication for short-term potentiation at a dual-transmitter synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. pnas.org [pnas.org]
Confirming the Selectivity of LY-2087101: A Guide for Researchers Utilizing nAChR Subunit Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for confirming the selectivity of the nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), LY-2087101, with a specific focus on the use of nAChR subunit knockout animal models. While direct experimental data of this compound in nAChR knockout mice is not currently available in the published literature, this document outlines the established methodologies and comparative data necessary to conduct such validation.
This compound has been identified as a potent potentiator of α7 and α4β2* nAChRs, with notable selectivity against the α3β4* subtype, which is often associated with undesirable peripheral side effects[1][2]. The use of knockout animal models is the gold standard for definitively confirming the in vivo targets of such compounds.
Comparative Selectivity Profile of this compound
The following table summarizes the known selectivity of this compound from studies conducted in native rat brain tissues and cell lines expressing specific human nAChR subtypes. This data serves as a baseline for comparison in future knockout studies.
| Receptor Subtype | Effect of this compound | Experimental System | Reference |
| α7 | Potentiation of agonist-induced currents | Cultured rat hippocampal neurons | [1][2] |
| α4β2 | Potentiation of agonist-induced currents | Cultured rat hippocampal neurons, Rat ventral tegmental area dopamine neurons | [1][2] |
| α3β4 | No significant potentiation | Rat hippocampal slices (nicotine-stimulated [3H]noradrenaline release) | [1][2] |
Note: The asterisk () indicates that the precise subunit stoichiometry in native receptors can vary.*
Alternative Compounds for Comparison
When evaluating the selectivity of this compound, comparison with other well-characterized nAChR ligands is essential.
| Compound | Mechanism of Action | Primary nAChR Subtype Target(s) | Reference |
| Varenicline | Partial agonist | α4β2, full agonist at α7 | [3] |
| SSR591813 | Partial agonist | α4β2 | [3] |
| PNU-282987 | Selective agonist | α7 | [4] |
| A-85380 | Selective agonist | α4β2 | [4] |
| Dihydro-β-erythroidine (DHβE) | Competitive antagonist | β2-containing (primarily α4β2*) |
Experimental Protocols for Selectivity Confirmation in Knockout Models
The following protocols are standard methodologies that can be employed to definitively assess the selectivity of this compound using nAChR subunit knockout mice.
Electrophysiological Recordings in Brain Slices
Objective: To determine if the potentiation of nicotinic currents by this compound is absent in brain regions of mice lacking the specific nAChR subunit targeted by the compound.
Methodology:
-
Animal Models: Utilize knockout mouse lines for specific nAChR subunits (e.g., α7-/-, α4-/-, β2-/-) and their wild-type (WT) littermates as controls.
-
Brain Slice Preparation: Prepare acute brain slices (300-400 µm) from relevant brain regions (e.g., hippocampus, ventral tegmental area) using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Whole-Cell Patch-Clamp Recordings: Obtain whole-cell recordings from identified neurons within the brain slices.
-
Drug Application: Apply a specific nAChR agonist (e.g., acetylcholine, nicotine) to evoke inward currents. Following baseline measurements, co-apply the agonist with this compound.
-
Data Analysis: Compare the potentiation of the agonist-induced current by this compound between WT and knockout mice. A lack of potentiation in a specific knockout line would confirm that the targeted subunit is necessary for the compound's effect.
Neurotransmitter Release Assays
Objective: To assess the functional consequence of this compound's modulation of nAChRs on neurotransmitter release and its dependence on specific subunits.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from brain regions of interest (e.g., striatum for dopamine release, hippocampus for norepinephrine release) from knockout and WT mice.
-
Neurotransmitter Loading: Pre-load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine).
-
Stimulation and Drug Application: Stimulate neurotransmitter release using a nicotinic agonist. Assess the effect of this compound on this agonist-induced release.
-
Data Analysis: Compare the modulatory effect of this compound on neurotransmitter release between WT and knockout mice.
Behavioral Assays
Objective: To determine if the behavioral effects of this compound are absent in mice lacking the nAChR subunits it purportedly targets.
Methodology:
-
Animal Models: Use nAChR subunit knockout and WT mice.
-
Behavioral Paradigms: Select behavioral tests relevant to the therapeutic potential of this compound, such as:
-
Cognitive Tasks: Novel object recognition, Morris water maze, five-choice serial reaction time task to assess effects on learning, memory, and attention.
-
Anxiolytic/Antidepressant Models: Elevated plus maze, light-dark box, forced swim test.
-
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) at various doses.
-
Data Analysis: Compare the behavioral responses to this compound between WT and knockout mice.
Visualizing Pathways and Workflows
nAChR Signaling Pathways
The activation of nAChRs by agonists, and the potentiation of this signal by PAMs like this compound, can trigger a cascade of intracellular signaling events.
Caption: Simplified nAChR signaling cascade.
Experimental Workflow for Selectivity Confirmation
The logical flow for confirming the selectivity of this compound using knockout models is depicted below.
Caption: Workflow for nAChR ligand selectivity testing.
By following these established protocols and utilizing the appropriate knockout animal models, researchers can definitively elucidate the in vivo selectivity profile of this compound, thereby providing crucial data for its further development as a therapeutic agent.
References
- 1. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of Type I vs. Type II PAMs for Cognitive Enhancement
The second round of searches yielded more specific information. I found a study detailing the differential effects of Type I and Type II α7 nAChR PAMs on agonist-induced receptor up-regulation, including specific compounds, concentrations, and in vivo doses. I also found a study that discusses how the mechanism of action of a Type II PAM can appear as Type I depending on the agonist concentration pattern, which is a crucial detail for the comparison. Furthermore, I've gathered some information on the antidepressant-like effects of both types of α7 nAChR PAMs and their correlation with mTOR and ERK signaling pathways.
However, I still need more specific quantitative data for a head-to-head comparison in a tabular format. For example, I need EC50 values and maximal efficacy data for both PAM types from the same studies to ensure a fair comparison. While I have some details on experimental protocols, more comprehensive descriptions for cognitive enhancement assays are needed. Specifically, I need to find papers that directly compare Type I and Type II PAMs in behavioral tasks like the novel object recognition task or the attentional set-shifting task and provide the detailed methodology. I also need to find more specific information on the downstream signaling cascades for both PAM types to create accurate Graphviz diagrams. My next step will be to focus on finding these missing pieces of information.I have gathered some valuable information in this round of searches. I found a key study that directly compares the effects of a Type I (AVL-3288) and a Type II (PNU-120596) α7 nAChR PAM on agonist-induced receptor up-regulation, providing specific compounds, concentrations, and in vivo doses. This will be very useful for the data tables. I also found a paper discussing that a Type II PAM can behave like a Type I PAM depending on the agonist concentration pattern, which is an important nuance to include. Additionally, I've found some EC50 and Emax values for a Type II α7 PAM (A-867744) and some general information about the signaling pathways (mTOR and ERK).
However, I am still missing direct head-to-head comparative data for EC50 and Emax values for Type I and Type II PAMs from the same study, which is crucial for a fair comparison. While I have general protocols for the Novel Object Recognition and Attentional Set-Shifting tasks, I lack studies that have used these protocols to directly compare the cognitive-enhancing effects of Type I and Type II PAMs. Finally, I need more detailed information on the specific downstream signaling cascades for both PAM types for both α7 nAChR and AMPA receptors to create accurate and informative diagrams.
My next steps will focus on finding this missing information to fully address all the core requirements of the user's request.The latest search round has been very fruitful. I have found a direct comparative study of a Type I (CCMI) and a Type II (PNU-120596) α7 nAChR PAM in both the Novel Object Recognition (NOR) and Attentional Set-Shifting Task (ASST) in a rat model of schizophrenia. This study provides behavioral data and also looks at molecular markers, which is excellent for the comparison. I also found another study that evaluated the same two compounds in NOR and ASST in normal rats, which will allow for a broader comparison.
Crucially, I have also found a resource that provides EC50 and Emax values for the Type II PAM A-867744, and another that gives EC50 and Emax for the Type II PAM PAM-2. While not a direct head-to-head comparison with a Type I PAM in the same study, this quantitative data is valuable.
Regarding signaling pathways, I have found information linking both Type I and Type II α7 nAChR PAMs to the mTOR and ERK pathways. For AMPA receptors, I've found information on the involvement of CREB and BDNF signaling, and how BDNF can modulate AMPA receptor surface expression through PI3K/Akt and MAPK/ERK pathways.
While I still lack a single study with a direct head-to-head comparison of EC50 and Emax values for both Type I and Type II PAMs for either receptor class, I have enough information to create meaningful comparative tables by presenting the data from different studies and noting the context. I also have sufficient information to create the requested diagrams for the signaling pathways.
Therefore, I will now proceed to synthesize the gathered information into the final response.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Positive Allosteric Modulators (PAMs) represent a sophisticated approach to enhancing cognitive function by fine-tuning the activity of key neurotransmitter receptors. Unlike traditional orthosteric agonists, PAMs bind to a distinct site on the receptor, modulating the effect of the endogenous ligand. This guide provides a detailed head-to-head comparison of Type I and Type II PAMs, focusing on their mechanisms of action, effects on cellular signaling, and performance in preclinical models of cognition. This analysis is intended to inform researchers and drug development professionals on the nuanced differences between these two classes of molecules, aiding in the strategic design and selection of compounds for cognitive enhancement.
Differentiating Type I and Type II PAMs: Mechanism of Action
The primary distinction between Type I and Type II PAMs lies in their differential effects on the affinity and efficacy of the endogenous agonist, as well as their impact on receptor desensitization.
Type I PAMs predominantly increase the affinity of the endogenous ligand for its receptor. This action results in a leftward shift of the agonist's concentration-response curve without a significant change in the maximal response. By amplifying the physiological, transient signals initiated by endogenous neurotransmitter release, Type I PAMs are thought to preserve the natural temporal patterns of synaptic transmission. A key characteristic of Type I PAMs, particularly for ligand-gated ion channels like the α7 nicotinic acetylcholine receptor (nAChR), is their minimal impact on receptor desensitization.
Type II PAMs , in contrast, primarily enhance the efficacy of the endogenous agonist, leading to an increased maximal response. While some Type II PAMs may also affect agonist affinity, their hallmark is the amplification of the signaling cascade downstream of the receptor. For receptors prone to desensitization, such as the α7 nAChR, Type II PAMs significantly slow the rate of desensitization and can even reactivate desensitized receptors. This can lead to a more sustained and robust cellular response compared to Type I modulation.
Comparative Efficacy in Preclinical Cognitive Models
The differential mechanisms of Type I and Type II PAMs translate to distinct profiles in preclinical behavioral assays designed to assess cognitive function. The Novel Object Recognition (NOR) task and the Attentional Set-Shifting Task (ASST) are two widely used paradigms to evaluate recognition memory and cognitive flexibility, respectively.
Novel Object Recognition (NOR) Task
The NOR task leverages the innate tendency of rodents to explore novel objects over familiar ones. A successful performance, indicated by a higher discrimination index (preference for the novel object), is interpreted as intact recognition memory.
| PAM Type | Compound | Animal Model | Key Findings |
| Type I | CCMI | MK-801 induced schizophrenia model (rats) | Did not significantly improve recognition memory deficits induced by MK-801.[1][2] |
| Type I | CCMI | Normal rats (with delay-induced impairment) | Attenuated delay-induced impairment in NOR performance at doses of 0.3-3 mg/kg.[3] |
| Type II | PNU-120596 | MK-801 induced schizophrenia model (rats) | Significantly improved recognition memory deficits induced by MK-801.[1][2] |
| Type II | PNU-120596 | Normal rats (with delay-induced impairment) | Attenuated delay-induced impairment in NOR performance at doses of 0.3-3 mg/kg.[3] |
Attentional Set-Shifting Task (ASST)
The ASST is a more complex cognitive task that assesses an animal's ability to shift attention between different stimulus dimensions, a measure of cognitive flexibility often impaired in psychiatric disorders.
| PAM Type | Compound | Animal Model | Key Findings |
| Type I | CCMI | Normal rats | Facilitated cognitive flexibility.[3] |
| Type II | PNU-120596 | Normal rats | Facilitated cognitive flexibility.[3] |
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes key in vitro pharmacological parameters for representative Type I and Type II PAMs targeting the α7 nAChR. It is important to note that direct head-to-head comparisons of EC50 and Emax values in the same study are limited.
| PAM Type | Compound | Receptor | EC50 | Emax (% of ACh response) | Reference |
| Type I | NS1738 | α7 nAChR | 1.0 - 1.8 µM | 284% | [4] |
| Type I | AVL-3288 | α7 nAChR | 1.0 - 1.8 µM | ~300% | [4] |
| Type II | PNU-120596 | α7 nAChR | 1.0 - 1.8 µM | 6074% | [4] |
| Type II | A-867744 | α7 nAChR | 1.12 µM | 733% | [5] |
| Type II | PAM-2 | human α7 nAChR | 4.6 µM | - | [6] |
Experimental Protocols
Novel Object Recognition (NOR) Task Protocol
The NOR task is typically conducted in an open-field arena. The protocol consists of three phases:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Familiarization/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5 minutes).
-
Test/Choice Phase: After a specific inter-trial interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. The discrimination index , calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time), is used to quantify recognition memory.
Attentional Set-Shifting Task (ASST) Protocol
The ASST is a more complex, multi-stage task performed in a specialized apparatus that requires the animal to learn a rule to find a food reward based on a specific stimulus dimension (e.g., digging medium or odor). The task progresses through several stages:
-
Simple Discrimination: The animal learns to associate one of two simple stimuli with a reward.
-
Compound Discrimination: An irrelevant stimulus dimension is introduced.
-
Intra-dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the rule remains the same.
-
Intra-dimensional Reversal: The previously unrewarded stimulus from the relevant dimension now signals the reward.
-
Extra-dimensional Shift (EDS): The previously irrelevant stimulus dimension now becomes the relevant one, requiring the animal to shift its attentional set. The number of trials required to reach a criterion (e.g., 6 consecutive correct trials) is the primary measure of performance.
Signaling Pathways
The cognitive-enhancing effects of Type I and Type II PAMs are mediated by the activation of downstream intracellular signaling cascades.
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of α7 nAChRs by acetylcholine, potentiated by PAMs, leads to an influx of Ca²⁺. This calcium signal can trigger multiple downstream pathways critical for synaptic plasticity and cell survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. Both Type I and Type II α7 PAMs have been shown to engage these pathways, though the magnitude and duration of activation may differ based on their effects on receptor desensitization.[7][8]
References
- 1. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors enhances recognition memory and cognitive flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LY-2087101: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for the nicotinic acetylcholine receptor potentiator, LY-2087101. Due to its chemical nature and potential hazards, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment. The compound is classified with several hazards, necessitating a cautious approach to minimize exposure risks.
Required Personal Protective Equipment:
-
Eye Protection: Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH or EN 166).[1]
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[1]
-
Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a suitable respirator should be worn.
Summary of Hazards
This compound is classified with multiple hazards that underscore the importance of careful handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated packaging must be conducted by qualified professionals to ensure compliance with all applicable regulations.
Step 1: Segregation and Labeling
-
Carefully collect all waste material containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any absorbent materials used for spills.
-
Place the waste in a designated, sealed, and clearly labeled container. The label should prominently display "Hazardous Waste" and identify the contents as "this compound Waste."
Step 2: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 3: Contaminated Packaging
-
Contaminated packaging should be treated as unused product and disposed of in the same manner as the chemical waste.[1] Do not attempt to clean or reuse containers that have held this compound.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup: Without creating dust, sweep up the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling of LY-2087101: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling LY-2087101, with a focus on personal protective equipment (PPE), operational procedures, and disposal.
When handling this compound, a compound intended for laboratory research use, it is crucial to adhere to standard safety protocols for handling chemical substances.[1] Although a specific Safety Data Sheet (SDS) with detailed hazard information is not publicly available, general principles of laboratory safety and chemical handling should be strictly followed.
Personal Protective Equipment (PPE)
A risk assessment is the foundation for determining the specific PPE required for handling any chemical, including this compound. The following table summarizes the recommended PPE based on general best practices for handling powdered chemical compounds in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer protection against a wide range of chemicals, including bases, oils, and many solvents.[2] They are a suitable choice for handling this compound in its powdered form and when preparing solutions. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect the eyes from splashes of chemicals or airborne particles. For procedures with a higher risk of splashing, safety goggles should be worn. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect the skin and personal clothing from potential contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | For handling the powdered form of this compound, it is recommended to work in a chemical fume hood to prevent inhalation of the substance. If a fume hood is not available, a risk assessment should determine if a respirator is necessary. |
Operational Workflow for PPE: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the recommended sequence.
Disposal Plan
All materials contaminated with this compound, including gloves, disposable labware, and excess chemical, should be treated as chemical waste. Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures.
Disclaimer: The information provided here is for guidance only and is based on general laboratory safety principles. For batch-specific data and further safety information, refer to the Certificate of Analysis and consult with your institution's safety officer.[1] Tocris products are intended for laboratory research use only, unless stated otherwise.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
